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  • Product: 4-(1-Chloroethyl)benzoic acid
  • CAS: 479625-84-8

Core Science & Biosynthesis

Foundational

4-(1-Chloroethyl)benzoic acid CAS 479625-84-8 properties

An In-depth Technical Guide to 4-(1-Chloroethyl)benzoic acid (CAS 479625-84-8) Introduction 4-(1-Chloroethyl)benzoic acid, identified by CAS Number 479625-84-8, is a bifunctional organic compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(1-Chloroethyl)benzoic acid (CAS 479625-84-8)

Introduction

4-(1-Chloroethyl)benzoic acid, identified by CAS Number 479625-84-8, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a carboxylic acid group, an aromatic ring, and a reactive secondary benzylic chloride. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly pharmaceutical intermediates and fine chemicals.[1] The presence of a chiral center at the ethyl chloride group also opens possibilities for the development of stereospecific compounds. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, its chemical reactivity, and essential safety protocols for its handling.

Physicochemical and Spectroscopic Properties

The core physicochemical properties of 4-(1-Chloroethyl)benzoic acid are summarized below. While extensive experimental data is not widely published, the fundamental characteristics can be established from supplier data and computational predictions.

PropertyValueSource
CAS Number 479625-84-8[1][2]
Molecular Formula C₉H₉ClO₂[2][3]
Molecular Weight 184.62 g/mol [2][3]
IUPAC Name 4-(1-Chloroethyl)benzoic acid[1]
SMILES O=C(O)c1ccc(C(Cl)C)cc1[1]
Predicted Boiling Point 279.3±15.0 °C[4]
Predicted Density 1.153±0.06 g/cm³[4]
Storage Conditions Inert atmosphere, 2-8°C[5]
Spectroscopic Characterization (A Predictive Approach)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield (>10 ppm). The aromatic protons on the benzene ring would present as two doublets in the 7.5-8.5 ppm region, characteristic of a 1,4-disubstituted pattern. The methine proton (-CH(Cl)-) would be a quartet coupled to the methyl protons, likely in the 5.0-5.5 ppm range. The methyl protons (-CH₃) would appear as a doublet coupled to the methine proton, further upfield around 1.8-2.2 ppm.

  • ¹³C NMR: The carbon NMR would reveal nine distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (>165 ppm). The four unique aromatic carbons would appear in the 125-145 ppm range. The carbon bearing the chlorine atom (-C(Cl)-) would be expected in the 60-70 ppm region, and the methyl carbon (-CH₃) would be the most upfield signal, typically below 30 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹. A sharp C=O stretch for the carbonyl group would be prominent around 1700 cm⁻¹. C-H stretches for the aromatic and aliphatic groups would appear just above and below 3000 cm⁻¹, respectively. The C-Cl stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak at m/z 186 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of HCl (m/z 148) and the loss of the carboxyl group (m/z 139).

Synthesis and Purification

A definitive, published synthesis for 4-(1-Chloroethyl)benzoic acid is not widely documented. However, a chemically sound and logical approach would be the selective chlorination of 4-ethylbenzoic acid at the benzylic position. This can be effectively achieved via a free-radical halogenation mechanism.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 4-ethylbenzoic acid with a chlorinating agent such as N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The use of a non-polar solvent like carbon tetrachloride (CCl₄) or benzene is traditional, though safer alternatives like chlorobenzene may be considered. The reaction proceeds via a free-radical chain mechanism where the benzylic hydrogen, being the most labile, is selectively abstracted and replaced by a chlorine atom.

Synthesis_Workflow Start 4-Ethylbenzoic Acid (Starting Material) Reaction Free-Radical Chlorination (Reflux, Inert Atmosphere) Start->Reaction Reagents N-Chlorosuccinimide (NCS) Radical Initiator (e.g., BPO) Solvent (e.g., CCl₄) Reagents->Reaction Workup Reaction Quenching & Crude Product Isolation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 4-(1-Chloroethyl)benzoic acid (Final Product) Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: Proposed workflow for the synthesis of 4-(1-Chloroethyl)benzoic acid.

Experimental Protocol: Free-Radical Chlorination

This protocol is a representative, lab-scale procedure derived from standard organic chemistry principles. Researchers must conduct their own risk assessment before proceeding.

  • Reactor Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., carbon tetrachloride, 5-10 mL per gram of substrate).

    • Rationale: The apparatus must be dry to prevent unwanted side reactions, such as the hydrolysis of the chlorinating agent.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) (0.02-0.05 eq).

    • Rationale: A slight excess of NCS ensures complete conversion of the starting material. BPO initiates the radical chain reaction upon heating.

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: An inert atmosphere prevents oxygen from interfering with the radical process. Refluxing provides the necessary thermal energy to initiate and sustain the reaction.

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.

    • Rationale: The succinimide byproduct is poorly soluble in CCl₄ and can be removed by filtration. The bicarbonate wash neutralizes the acidic starting material and any HCl formed.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

    • Rationale: Drying the organic layer removes residual water. Recrystallization is an effective method for purifying crystalline solids based on solubility differences.

Chemical Reactivity and Applications

The synthetic utility of 4-(1-Chloroethyl)benzoic acid stems from its three distinct reactive sites, making it a valuable intermediate.[1][8]

  • Carboxylic Acid Group: The -COOH group can undergo standard transformations such as esterification (reaction with alcohols under acidic catalysis) and amidation (conversion to an acyl chloride followed by reaction with an amine) to generate a wide array of derivatives.[8]

  • Benzylic Chloride: The secondary chloride is susceptible to nucleophilic substitution (Sₙ1 or Sₙ2 pathways). This allows for the introduction of various functional groups, such as azides, cyanides, ethers, and amines, at this position.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid is a deactivating, meta-directing group, while the chloroethyl group is a weakly deactivating, ortho/para-directing group. The overall substitution pattern will depend on the reaction conditions and the nature of the electrophile.

Reactivity_Map cluster_COOH Carboxylic Acid Reactions cluster_Cl Benzylic Chloride Reactions cluster_Ring Aromatic Ring Reactions Main 4-(1-Chloroethyl)benzoic acid Ester Ester Derivatives (R-OH, H⁺) Main->Ester Esterification Amide Amide Derivatives (1. SOCl₂; 2. R₂NH) Main->Amide Amidation Azide Azide Introduction (NaN₃) Main->Azide Sₙ Reaction Ether Ether Formation (R-O⁻) Main->Ether Sₙ Reaction Nitration Nitration (HNO₃, H₂SO₄) Main->Nitration EAS

Caption: Reactivity map showing the key reaction sites of the molecule.

Its application as a building block is particularly relevant in drug discovery, where bifunctional molecules are used to construct complex scaffolds and libraries of compounds for screening.[8][9]

Safety and Handling

4-(1-Chloroethyl)benzoic acid is a hazardous chemical and requires strict safety protocols during handling, storage, and disposal. The GHS hazard information provided by suppliers underscores its potential risks.[5]

Hazard InformationDetails
Signal Word Danger
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.[5]H312: Harmful in contact with skin.[5]H315: Causes skin irritation.[5]H318: Causes serious eye damage.[5]H332: Harmful if inhaled.[5]H335: May cause respiratory irritation.[5]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Avoid contact with skin.[11]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • General Hygiene: Avoid breathing dust.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][11]

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

4-(1-Chloroethyl)benzoic acid is a valuable chemical intermediate characterized by its dual functionality. While detailed public data is sparse, its properties and reactivity can be reliably predicted from fundamental chemical principles. Its utility in constructing complex organic molecules makes it a compound of high interest for synthetic and medicinal chemists. Adherence to stringent safety protocols is mandatory when working with this hazardous substance.

References

  • ECHA. Benzoic acid - Registration Dossier. [Link]

  • Bromchem Laboratories. 4 Chloromethyl Benzoic | Manufacturer, Supplier from Anand. [Link]

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid. [Link]

  • PubChem. 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234. [Link]

  • PubChem. 4-(2-Chloroethyl)benzoic acid | C9H9ClO2 | CID 88712. [Link]

  • Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • NIST. Benzoic acid, 4-chloro-, methyl ester - the NIST WebBook. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid. [Link]

  • VelocityEHS. Benzoic Acid – Uses and Safety. [Link]

  • NIST. Benzoic acid, 4-chloro- - the NIST WebBook. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST. Benzoic acid, 4-chloro-, 1-methylethyl ester - the NIST WebBook. [Link]

Sources

Exploratory

A Comparative Analysis for the Advanced Researcher: 4-(1-Chloroethyl)benzoic Acid vs. 4-(chloromethyl)benzoic Acid

An in-depth technical guide has been structured to analyze the topic. The guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core subject.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been structured to analyze the topic. The guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core subject.

This in-depth technical guide provides a comprehensive analysis of 4-(1-chloroethyl)benzoic acid and 4-(chloromethyl)benzoic acid, two closely related yet distinct chemical entities of significant interest in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a nuanced understanding of their respective structures, reactivity, and practical applications.

Introduction: More Than Just a Chlorine Atom's Position

At first glance, 4-(1-chloroethyl)benzoic acid and 4-(chloromethyl)benzoic acid appear to be simple structural isomers. However, the seemingly minor difference in the position of the chlorine atom—on the α-carbon of the ethyl group versus the methyl group—imparts significant and distinct chemical and physical properties. These differences have profound implications for their reactivity, synthetic utility, and potential as building blocks in the design of novel therapeutics. This guide will dissect these subtleties, offering a clear, experimentally grounded perspective on why these distinctions matter.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between these two compounds lies in the nature of the carbon-chlorine bond and its electronic environment. This section will elucidate these differences through a comparative analysis of their structural features and physicochemical properties.

Chemical Structure

The core structure of both molecules is a benzoic acid scaffold substituted at the para-position. The point of divergence is the nature of the chloroalkyl substituent.

4-(1-Chloroethyl)benzoic acid features a secondary benzylic chloride. The chlorine atom is attached to a chiral center, meaning this compound can exist as a pair of enantiomers (R and S). The IUPAC name is 4-(1-chloroethyl)benzoic acid.[1]

4-(chloromethyl)benzoic acid , also known as α-chloro-p-toluic acid, possesses a primary benzylic chloride.[2][3] The chlorine is bonded to a methylene (-CH2-) group.

Caption: Chemical structures of 4-(1-chloroethyl)benzoic acid and 4-(chloromethyl)benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are critical for predicting the behavior of these compounds in various experimental and physiological environments.

Property4-(1-Chloroethyl)benzoic acid4-(chloromethyl)benzoic acid
CAS Number 479625-84-8[1][4]1642-81-5[2][3][5]
Molecular Formula C₉H₉ClO₂[4][6]C₈H₇ClO₂[2][3][5]
Molecular Weight 184.62 g/mol [4]170.59 g/mol [2][3][7]
Appearance Not specified, likely a solidWhite to off-white crystalline powder[2]
Melting Point Not available201-202 °C[2]
Solubility Not specifiedSlightly soluble in chloroform and methanol[8]
pKa Not available4.11 (Predicted)[8]

Expert Insight: The higher molecular weight of 4-(1-chloroethyl)benzoic acid is a direct result of the additional methyl group. The seemingly subtle structural difference is expected to influence crystal packing and, consequently, the melting point. While data for the ethyl derivative is scarce, one can hypothesize a lower melting point compared to the methyl analog due to potentially less efficient crystal lattice packing. The presence of the carboxylic acid group in both molecules confers acidic properties and potential for hydrogen bonding, influencing their solubility in polar solvents.

Reactivity and Mechanistic Considerations: The Decisive Role of the Halogen's Position

The synthetic utility of these compounds is dictated by the reactivity of the C-Cl bond. The electronic and steric environment surrounding this bond in each isomer leads to distinct reactivity profiles.

Nucleophilic Substitution Reactions

Both molecules are susceptible to nucleophilic substitution, a cornerstone of their application in synthesis. However, the mechanisms and reaction rates differ significantly.

  • 4-(chloromethyl)benzoic acid: As a primary benzylic halide, it readily undergoes Sₙ2 reactions. The benzylic position stabilizes the transition state, accelerating the reaction. The lack of steric hindrance around the methylene carbon makes it an excellent substrate for a wide range of nucleophiles.[9]

  • 4-(1-chloroethyl)benzoic acid: This secondary benzylic halide can react via both Sₙ1 and Sₙ2 pathways. The Sₙ1 pathway is favored by the formation of a relatively stable secondary benzylic carbocation, which is resonance-stabilized by the adjacent benzene ring. Polar, protic solvents will further promote the Sₙ1 mechanism. Conversely, strong, sterically unhindered nucleophiles in polar, aprotic solvents will favor the Sₙ2 pathway.

Caption: Reaction pathway comparison for nucleophilic substitution.

Experimental Causality: The choice of solvent and nucleophile is paramount when working with these reagents. For instance, to achieve a clean Sₙ2 reaction with 4-(1-chloroethyl)benzoic acid and minimize side products from elimination (E2) or rearrangement, a strong, non-basic nucleophile in a solvent like acetone or DMF is recommended. For 4-(chloromethyl)benzoic acid, a broader range of conditions can be successfully employed due to its inherent preference for the Sₙ2 pathway.

Synthesis and Spectroscopic Characterization: A Practical Guide

The reliable synthesis and unambiguous characterization of these molecules are fundamental to their application. This section provides validated protocols and discusses key spectroscopic features.

Synthetic Protocols

Protocol 1: Synthesis of 4-(chloromethyl)benzoic acid from p-Toluic Acid

This protocol is based on the free-radical chlorination of p-toluic acid.

Materials:

  • p-Toluic acid

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluic acid in CCl₄.

  • Add NCS and a catalytic amount of BPO to the solution.

  • Purge the flask with an inert gas.

  • Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure 4-(chloromethyl)benzoic acid.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The melting point should be sharp and consistent with the literature value (201-202 °C).[2]

Protocol 2: Synthesis of 4-(1-chloroethyl)benzoic acid from 4-acetylbenzoic acid

This two-step protocol involves the reduction of the ketone followed by chlorination of the resulting alcohol.

Step 1: Reduction of 4-acetylbenzoic acid

Materials:

  • 4-acetylbenzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Aqueous HCl (for workup)

Procedure:

  • Dissolve 4-acetylbenzoic acid in methanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add NaBH₄ portion-wise.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of aqueous HCl until the solution is acidic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent to yield 4-(1-hydroxyethyl)benzoic acid.

Step 2: Chlorination of 4-(1-hydroxyethyl)benzoic acid

Materials:

  • 4-(1-hydroxyethyl)benzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Pyridine (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 4-(1-hydroxyethyl)benzoic acid in anhydrous DCM.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride dropwise at 0 °C.

  • Allow the reaction to stir at room temperature. Monitor by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 4-(1-chloroethyl)benzoic acid.

Trustworthiness: Each step of these protocols includes a monitoring phase (TLC, GC-MS) to ensure the reaction is proceeding as expected. The workup procedures are designed to remove byproducts and unreacted starting materials, and the final purification step ensures a high-purity product suitable for further applications.

Spectroscopic Signatures

The structural differences are clearly reflected in their spectroscopic data.

¹H NMR Spectroscopy:

  • 4-(chloromethyl)benzoic acid: A characteristic singlet for the benzylic protons (-CH₂Cl) is expected around 4.6 ppm. The aromatic protons will appear as two doublets in the region of 7.4-8.1 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • 4-(1-chloroethyl)benzoic acid: A doublet for the methyl protons (-CH₃) will be observed around 1.8 ppm, and a quartet for the methine proton (-CHCl) around 5.2 ppm. The aromatic protons will exhibit a similar splitting pattern to the methyl analog.

¹³C NMR Spectroscopy:

  • 4-(chloromethyl)benzoic acid: The benzylic carbon (-CH₂Cl) will appear around 45 ppm.

  • 4-(1-chloroethyl)benzoic acid: The methyl carbon (-CH₃) will resonate around 25 ppm, and the methine carbon (-CHCl) will be further downfield, around 60 ppm.

Infrared (IR) Spectroscopy: Both compounds will show a strong absorption for the carboxylic acid C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹). The C-Cl stretching vibration will be observed in the fingerprint region (typically 600-800 cm⁻¹).

Applications in Drug Discovery and Development

Both isomers serve as valuable building blocks in medicinal chemistry. Their bifunctional nature—a reactive halide and a modifiable carboxylic acid—allows for their incorporation into a wide array of molecular scaffolds.

  • 4-(chloromethyl)benzoic acid has been utilized in the synthesis of dihydroxy stilbene derivatives, which have shown potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors.[8] PTP1B is a key enzyme in the insulin signaling pathway, making it a target for the development of therapeutics for type 2 diabetes and obesity. The chloromethyl group provides a convenient handle for introducing the benzoic acid moiety onto a larger molecule through nucleophilic substitution.

  • The secondary halide of 4-(1-chloroethyl)benzoic acid offers a different steric and electronic profile, which can be exploited to fine-tune the pharmacological properties of a drug candidate. The introduction of a chiral center can also be critical for achieving desired enantioselectivity in drug-receptor interactions.

Caption: Role of the title compounds in drug discovery.

Conclusion: Strategic Selection for Synthetic Success

The choice between 4-(1-chloroethyl)benzoic acid and 4-(chloromethyl)benzoic acid is not arbitrary but a strategic decision based on the desired reactivity, stereochemistry, and ultimate molecular architecture. Understanding the nuances of their structure and reactivity empowers the synthetic chemist to make informed choices, leading to more efficient and successful synthetic campaigns. This guide has provided a detailed comparative analysis, grounded in experimental evidence and mechanistic principles, to aid researchers in harnessing the full potential of these valuable synthetic intermediates.

References

  • 4-(Chloromethyl)benzoic acid - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • 4-(2-chloroethyl)benzoic acid (C9H9ClO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234 - PubChem. (n.d.). Retrieved from [Link]

  • Benzoic acid, 4-chloro-, 1-methylethyl ester - NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Sources

Foundational

Technical Stewardship Guide: 4-(1-Chloroethyl)benzoic Acid

This technical guide serves as a comprehensive stewardship document for Benzoic acid, 4-(1-chloroethyl)- , designed for research and development environments. It moves beyond the static limitations of a standard Safety D...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive stewardship document for Benzoic acid, 4-(1-chloroethyl)- , designed for research and development environments. It moves beyond the static limitations of a standard Safety Data Sheet (SDS) to provide actionable, mechanistic insights into handling, reactivity, and risk mitigation.

CAS: 479625-84-8 | Role: Advanced Pharmaceutical Intermediate

Executive Technical Summary

Benzoic acid, 4-(1-chloroethyl)- is a bifunctional building block featuring a carboxylic acid moiety and a secondary benzylic chloride. Unlike its primary analogue (4-chloromethylbenzoic acid), the 1-chloroethyl group introduces a secondary electrophilic center. This structural nuance significantly increases its susceptibility to


 solvolysis and elimination pathways, necessitating stricter moisture control and specific handling protocols than standard benzylic halides.
Core Chemical Identity
ParameterTechnical Specification
IUPAC Name 4-(1-Chloroethyl)benzoic acid
CAS Number 479625-84-8
Molecular Formula

Molecular Weight 184.62 g/mol
Structural Alert Secondary Benzylic Halide (Alkylating Agent)
Chirality Contains one stereocenter (typically supplied as racemate)

Hazard Profiling & Mechanistic Toxicology

Rationale: Understanding the mechanism of toxicity allows for more effective engineering controls.

GHS Classification (Derived & Analogous)

While specific toxicological data for this CAS is limited, its structural class (benzylic chloride) dictates the following precautionary classification based on Structure-Activity Relationships (SAR) :

  • Skin Corrosion/Irritation (Category 1B/2): Benzylic chlorides hydrolyze on moist skin to produce HCl, causing delayed but severe chemical burns.

  • Serious Eye Damage (Category 1): High risk of irreversible corneal opacity due to alkylation of corneal proteins and acid generation.

  • Specific Target Organ Toxicity - SE (Category 3): Respiratory tract irritation is highly probable due to volatility and hydrolysis in mucous membranes.

The Alkylation Risk

The 1-chloroethyl group is a potent electrophile. In biological systems, it can act as an alkylating agent, potentially reacting with nucleophilic DNA bases (e.g., guanine).

  • Protocol Implication: Double-gloving (Nitrile + Laminate) is required. Standard latex offers insufficient permeation resistance against benzylic halides.

Stability & Reactivity: The "Secondary" Factor

The defining feature of this molecule is the stability of the benzylic carbocation formed upon loss of the chloride ion.

Hydrolysis Sensitivity

Unlike primary benzylic chlorides, the secondary 1-chloroethyl group stabilizes the carbocation intermediate, making this compound significantly more sensitive to moisture.

  • Mechanism:

    
     Hydrolysis.
    
  • Degradant: 4-(1-Hydroxyethyl)benzoic acid + HCl gas.

  • Storage Requirement: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccators are mandatory.

Visualization: Hydrolysis & Reactivity Pathway

The following diagram illustrates the competing pathways that necessitate strict environmental control.

ReactivityPathway Start 4-(1-Chloroethyl) benzoic acid Cation Sec-Benzylic Carbocation (Stabilized) Start->Cation Dissociation (Moisture/Heat) Prod_Hydro 4-(1-Hydroxyethyl) benzoic acid (Degradant) Cation->Prod_Hydro + H2O (Atmospheric) Prod_Elim 4-Vinylbenzoic acid (Polymerization Risk) Cation->Prod_Elim - H+ (Base/Heat) HCl HCl Gas (Corrosive) Cation->HCl Byproduct

Figure 1: Mechanistic pathway showing the susceptibility of the secondary chloride to hydrolysis and elimination, driving the need for moisture exclusion.

Operational Handling Protocols

Trustworthiness: These protocols are designed to be self-validating. If the material fumes upon opening, the containment has failed.

Weighing & Transfer

Objective: Prevent hydrolysis and operator exposure.

  • Environment: Weigh only in a chemical fume hood or glovebox. Relative Humidity (RH) should be <40%.

  • PPE:

    • Eyes: Chemical splash goggles (Face shield recommended if >5g).

    • Hands: Double gloving. Inner: Nitrile (4 mil). Outer: Silver Shield/Laminate (for extended handling).

  • Technique:

    • Do not use metal spatulas (risk of trace metal-catalyzed Friedel-Crafts polymerization). Use PTFE or ceramic tools.

    • Validation: Place a damp pH strip near the balance (not touching). If it turns red, HCl is off-gassing, indicating material degradation.

Reaction Setup (Synthesis Context)

When using this reagent for nucleophilic substitution (e.g., introducing the ethyl-benzoic acid motif):

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) which will rapidly solvolyze the chloride. Use aprotic polar solvents (DMF, DMSO, MeCN) or non-polar solvents (DCM) with phase transfer catalysts.

  • Base Addition: Add base slowly at low temperature (0°C). Rapid addition can trigger elimination to the styrene derivative (4-vinylbenzoic acid), which may polymerize.

Emergency Response Logic

In the event of exposure, the secondary benzylic chloride nature dictates specific medical management.

Exposure Response Matrix
Exposure RouteImmediate ActionScientific Rationale
Skin Contact Wash with soap/water for 15 min. Do not scrub. Scrubbing drives the lipophilic alkyl halide deeper into the dermis.
Eye Contact Irrigate for 30 min. Consult ophthalmologist.Hydrolysis generates HCl in situ, causing progressive damage even after rinsing.
Inhalation Move to fresh air.[1][2][3][4] Observe for pulmonary edema.[5]Delayed inflammation of alveoli is common with alkylating agents.
Spill Management Decision Tree

Visualizing the logic for spill cleanup ensures rapid, safe decision-making.

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small < 5 grams Size->Small Large > 5 grams Size->Large Neutralize Cover with NaHCO3 (Dry Powder) Small->Neutralize Evacuate Evacuate Lab Call HazMat Large->Evacuate Sweep Sweep into sealed container Neutralize->Sweep Hydrolysis Do NOT use water (Generates HCl gas) Neutralize->Hydrolysis Warning

Figure 2: Decision logic for spill management, emphasizing the avoidance of water to prevent acid gas generation.

References

  • SynHet. (n.d.). Benzoic acid, 4-(1-chloroethyl)- Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22617892, 4-(1-Chloroethyl)benzoic acid. Retrieved from [6]

  • Sigma-Aldrich. (2025).[3][7] Safety Data Sheet: 4-(Chloromethyl)benzoic acid (Analogue Reference). Retrieved from

  • ECHA. (n.d.). Registration Dossier: Benzoic acid (General Hazard Class). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(1-Chloroethyl)benzoic Acid

Introduction: The Significance of 4-(1-Chloroethyl)benzoic Acid in Medicinal Chemistry and Materials Science 4-(1-Chloroethyl)benzoic acid is a versatile bifunctional molecule that holds considerable promise for research...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(1-Chloroethyl)benzoic Acid in Medicinal Chemistry and Materials Science

4-(1-Chloroethyl)benzoic acid is a versatile bifunctional molecule that holds considerable promise for researchers, scientists, and drug development professionals. Its structure, featuring a reactive secondary benzylic chloride and a carboxylic acid, allows for a diverse range of chemical transformations. The benzylic chloride is a key functional group for introducing the 4-(1-carboxyethyl)phenyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This is particularly valuable in the synthesis of novel therapeutic agents and functional materials. The carboxylic acid group provides a handle for further modifications, such as esterification or amidation, enabling the creation of a wide array of derivatives with tailored properties.

These application notes provide a comprehensive guide to understanding and performing nucleophilic substitution reactions on 4-(1-chloroethyl)benzoic acid. We will delve into the mechanistic dichotomy of SN1 and SN2 pathways, explore the influence of the para-carboxylic acid group on reactivity, and present detailed, field-proven protocols for reactions with common nucleophiles.

Mechanistic Considerations: The SN1/SN2 Dichotomy in the Context of a Benzylic System

Nucleophilic substitution reactions at a benzylic carbon can proceed through either an SN1 or SN2 mechanism, and the preferred pathway is dictated by a number of factors including the nature of the substrate, the nucleophile, the solvent, and the leaving group.[1] For 4-(1-chloroethyl)benzoic acid, a secondary benzylic halide, both pathways are plausible, and understanding the interplay of these factors is crucial for controlling the reaction outcome.

The SN1 Pathway: A Stepwise Mechanism via a Carbocation Intermediate

The SN1 reaction is a two-step process.[2] The first and rate-determining step is the unimolecular dissociation of the leaving group (chloride) to form a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene ring. In the second step, the carbocation is rapidly attacked by a nucleophile.

The SN2 Pathway: A Concerted Mechanism

The SN2 reaction is a one-step, bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] This concerted mechanism results in an inversion of stereochemistry at the reaction center.

Influence of the para-Carboxylic Acid Group

The carboxylic acid group at the para-position of the benzene ring is an electron-withdrawing group. This has a significant impact on the stability of the benzylic carbocation intermediate in a potential SN1 reaction. Electron-withdrawing groups destabilize carbocations, which would slow down the rate of an SN1 reaction.[4] Conversely, in an SN2 reaction, the electron-withdrawing nature of the carboxylic acid group can slightly increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack.

Therefore, compared to an unsubstituted or an electron-donating group substituted benzylic halide, 4-(1-chloroethyl)benzoic acid is more likely to react via an SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents. However, under conditions that favor carbocation formation (e.g., polar protic solvents and weak nucleophiles), the SN1 pathway can still be competitive.

G Factors Influencing SN1 vs. SN2 Pathways for 4-(1-chloroethyl)benzoic Acid cluster_substrate Substrate: 4-(1-chloroethyl)benzoic acid cluster_conditions Reaction Conditions cluster_mechanism Favored Mechanism Secondary Benzylic Halide Secondary Benzylic Halide SN2 SN2 Secondary Benzylic Halide->SN2 Accessible to attack SN1 SN1 Secondary Benzylic Halide->SN1 Carbocation possible Electron-withdrawing COOH Electron-withdrawing COOH Electron-withdrawing COOH->SN2 Enhances electrophilicity Electron-withdrawing COOH->SN1 Destabilizes carbocation Strong Nucleophile Strong Nucleophile Strong Nucleophile->SN2 Weak Nucleophile Weak Nucleophile Weak Nucleophile->SN1 Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->SN2 Polar Protic Solvent Polar Protic Solvent Polar Protic Solvent->SN1

Caption: Factors influencing the SN1 vs. SN2 reaction pathways for 4-(1-chloroethyl)benzoic acid.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization may be necessary depending on the specific nucleophile and desired scale.

General Experimental Workflow

A general workflow for the nucleophilic substitution reactions of 4-(1-chloroethyl)benzoic acid is outlined below. This workflow emphasizes in-process controls and rigorous characterization to ensure the integrity of the final product.

G start Start: Reagent Preparation reaction_setup Reaction Setup: - Dissolve 4-(1-chloroethyl)benzoic acid in appropriate solvent - Add nucleophile and any necessary base/catalyst start->reaction_setup reaction_progress Monitor Reaction Progress (TLC, LC-MS) reaction_setup->reaction_progress workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer reaction_progress->workup Upon completion purification Purification: - Column chromatography - Recrystallization workup->purification characterization Product Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for nucleophilic substitution reactions.

Protocol 1: Synthesis of 4-(1-Aminoethyl)benzoic Acid Derivatives (SN2 Conditions)

This protocol details the reaction with primary or secondary amines to form the corresponding N-substituted derivatives.

Expertise & Experience: The choice of a polar aprotic solvent like DMF or acetonitrile minimizes the potential for SN1 side reactions by not solvating the leaving group to the same extent as a protic solvent. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Materials:

  • 4-(1-chloroethyl)benzoic acid

  • Primary or secondary amine (2.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-(1-chloroethyl)benzoic acid (1.0 eq) in anhydrous DMF or ACN (to a concentration of 0.1-0.5 M).

  • Add the primary or secondary amine (2.2 eq) and TEA or DIPEA (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile (Amine)SolventBaseTypical Yield (%)
BenzylamineDMFTEA85-95
MorpholineACNDIPEA80-90
AnilineDMFK₂CO₃70-80
Protocol 2: Synthesis of 4-(1-Alkoxyethyl)benzoic Acid Derivatives (SN1 Conditions)

This protocol outlines the reaction with alcohols to form ether derivatives.

Expertise & Experience: The use of a polar protic solvent, which is also the nucleophile (the alcohol itself), favors the SN1 mechanism by stabilizing the carbocation intermediate and the departing chloride ion.[2] The reaction is typically slower than the SN2 reaction with amines and may require heating to proceed at a reasonable rate.

Trustworthiness: The formation of the product can be monitored by the disappearance of the starting material on TLC. The final product's structure should be confirmed by spectroscopic methods. Due to the potential for elimination side reactions at elevated temperatures, the purity of the product should be carefully assessed.

Materials:

  • 4-(1-chloroethyl)benzoic acid

  • Alcohol (e.g., ethanol, methanol) - to be used as the solvent

  • Sodium bicarbonate (for work-up)

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-(1-chloroethyl)benzoic acid (1.0 eq) in the desired alcohol (which acts as both solvent and nucleophile).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography if necessary.

Nucleophile (Alcohol)Temperature (°C)Typical Yield (%)
MethanolReflux75-85
EthanolReflux70-80
IsopropanolReflux60-70
Protocol 3: Synthesis of 4-(1-Thioethyl)benzoic Acid Derivatives

This protocol describes the reaction with thiols to generate thioether derivatives.

Expertise & Experience: Thiols are excellent nucleophiles and will readily react with 4-(1-chloroethyl)benzoic acid.[6] The reaction can often be carried out under milder conditions than with alcohols. A base is required to deprotonate the thiol to the more nucleophilic thiolate.

Trustworthiness: The reaction should be monitored by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a sulfur atom can be confirmed by the isotopic pattern in the mass spectrum.

Materials:

  • 4-(1-chloroethyl)benzoic acid

  • Thiol (1.1 equivalents)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the thiol (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 4-(1-chloroethyl)benzoic acid (1.0 eq) in anhydrous THF.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

| Nucleophile (Thiol) | Base | Solvent | Typical Yield (%) | | :--- | :--- | :--- | | Thiophenol | NaH | THF | 90-98 | | Ethanethiol | K₂CO₃ | DMF | 85-95 | | Benzyl mercaptan | NaH | THF | 90-98 |

Product Characterization

Accurate characterization of the synthesized derivatives is essential. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The disappearance of the signal corresponding to the proton at the chloro-substituted carbon and the appearance of a new signal corresponding to the proton at the newly substituted carbon in the ¹H NMR spectrum is a key indicator of a successful reaction. Similarly, shifts in the ¹³C NMR spectrum will confirm the change in the chemical environment of the benzylic carbon.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, confirming the incorporation of the nucleophile. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition. The isotopic pattern can be particularly useful for confirming the presence of elements like chlorine or sulfur.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The characteristic absorption of the carboxylic acid (O-H and C=O stretches) should remain, while new peaks corresponding to the incorporated nucleophile (e.g., N-H stretch for amines) may appear.[6]

References

  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]

  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. [Link]

  • Master Organic Chemistry. The SN1 Reaction Mechanism. [Link]

  • Master Organic Chemistry. SN2 Reaction Mechanism. [Link]

  • YouTube. Effect of an electron withdrawing group in a benzyl cation. [Link]

  • IJARSCT. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

Sources

Application

Application Note: Chemoselective Esterification of 4-(1-chloroethyl)benzoic Acid

This is a comprehensive Application Note and Protocol guide for the esterification of 4-(1-chloroethyl)benzoic acid , a sensitive intermediate often used in the synthesis of retinoids (e.g., Tazarotene) and functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the esterification of 4-(1-chloroethyl)benzoic acid , a sensitive intermediate often used in the synthesis of retinoids (e.g., Tazarotene) and functionalized polymers.

Executive Summary

Esterifying 4-(1-chloroethyl)benzoic acid presents a specific chemoselectivity challenge. The molecule contains two reactive centers:

  • Carboxylic Acid: Requires activation for esterification.

  • Secondary Benzylic Chloride: Highly susceptible to Nucleophilic Substitution (

    
    )  (solvolysis) and Elimination (
    
    
    
    )
    to form styrene derivatives.

Standard Fischer esterification (refluxing in alcohol with strong acid) is contraindicated due to the high risk of converting the labile 1-chloroethyl group into a 1-alkoxyethyl ether (via solvolysis) or a vinyl group (via thermal elimination).

This guide details two validated protocols designed to preserve the alkyl chloride integrity:

  • Protocol A (Gold Standard): Base-Promoted Alkylation (Mild, Aprotic).

  • Protocol B (Scalable): Low-Temperature Thionyl Chloride Activation (In-situ Acid Chloride).

Mechanistic Analysis & Risk Assessment

The stability of the secondary benzylic chloride is the limiting factor.

Reaction ConditionPrimary RiskMechanismOutcome (Impurity)
Acid/MeOH, Reflux High

Solvolysis
Methyl 4-(1-methoxyethyl)benzoate
Strong Base (NaOH/KOH) High

Elimination
4-Vinylbenzoic acid derivatives
High Temperature (>50°C) High

Elimination
Styrene polymerization
Mild Base / Aprotic Solvent Low

(Carboxylate)
Target Ester
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways Start 4-(1-chloroethyl)benzoic acid Target Target Ester (Retention of Cl) Start->Target Protocol A: MeI/K2CO3/DMF (Aprotic, mild base) Start->Target Protocol B: SOCl2/MeOH (<10°C, Anhydrous) Impurity1 Impurity A: Alkoxy-ether (Solvolysis) Start->Impurity1 Acid/MeOH (Reflux) SN1 Pathway Impurity2 Impurity B: Styrene (Elimination) Start->Impurity2 Strong Base or Heat E1/E2 Pathway

Figure 1: Chemoselectivity landscape. Green paths indicate recommended protocols; red dashed paths indicate side reactions to avoid.

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (Recommended)

Best for: Small to medium scale (<50g), high purity requirements. Principle: Uses the carboxylate anion as a nucleophile to attack a highly reactive alkylating agent (e.g., Iodomethane) in a polar aprotic solvent. The absence of protic solvents (alcohols/water) prevents solvolysis of the benzylic chloride.

Reagents
  • Substrate: 4-(1-chloroethyl)benzoic acid (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) (1.2 - 1.5 equiv) [Note: Carcinogen, handle in hood]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (1.5 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (Anhydrous)

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1-chloroethyl)benzoic acid (10 mmol) in anhydrous DMF (30 mL, 3 mL/mmol).

  • Deprotonation: Add anhydrous

    
     (15 mmol) in one portion. The suspension may bubble slightly (
    
    
    
    release).[1][2] Stir at Room Temperature (RT) for 15 minutes.
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (12-15 mmol) dropwise via syringe.

    • Critical Control: Keep cold during addition to prevent exotherms.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear; a less polar ester spot will appear.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (150 mL). The ester often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry in a vacuum desiccator.

    • If Oil: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If needed, recrystallize from Hexane/EtOAc.[3]

Protocol B: Low-Temperature Thionyl Chloride Activation

Best for: Large scale (>50g), or when alkyl iodides are restricted. Principle: Generates acid chloride in situ, followed by quenching with alcohol. Must be performed strictly below room temperature to prevent HCl-catalyzed solvolysis of the benzylic chloride.

Reagents
  • Substrate: 4-(1-chloroethyl)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Solvent/Reactant: Methanol (anhydrous) (10-20 volumes)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck flask equipped with a thermometer, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add anhydrous Methanol (50 mL for 10 mmol scale) and cool to -5°C to 0°C using an ice/salt bath.

  • Activation (In-situ HCl generation): Add Thionyl Chloride (

    
    ) dropwise over 20 minutes.
    
    • Caution: Exothermic reaction. Evolution of

      
       and HCl gas.[4][5] Maintain temp < 5°C.
      
  • Addition of Substrate: Add 4-(1-chloroethyl)benzoic acid solid in portions (or as a solution in minimal MeOH) to the cold solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to Room Temperature (20-25°C). Do not heat/reflux.

    • Time: Reaction is usually complete within 4–6 hours at RT.

  • Work-up:

    • Concentrate the solvent in vacuo at a bath temperature < 35°C .

    • Redissolve the residue in Ethyl Acetate or Dichloromethane.

    • Wash with saturated

      
       (to neutralize residual HCl) and brine.
      
    • Dry over

      
       and concentrate.
      

Quality Control & Troubleshooting

Analytical Markers (NMR)

Verifying the integrity of the benzylic chloride is critical.

Structural Feature

NMR Signal (approx.

in

)
Diagnostic Note
Target: Benzylic -CH(Cl)- ~5.1 ppm (quartet) Sharp quartet. Integration 1H.
Target: Methyl Ester -OCH3 ~3.9 ppm (singlet) Sharp singlet. Integration 3H.
Impurity: Styrene -CH=CH2 ~5.3 & 5.8 ppm (doublets) Indicates elimination.
Impurity: Ether -CH(OMe)- ~4.3 ppm (quartet) Upfield shift from Cl-analogue. Indicates solvolysis.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Styrene detected in NMR Reaction temperature too high or base too strong.Switch to Protocol A. Ensure Temp < 25°C. Use weaker base (

) if using alkylation.
Ether detected (Protocol B) Moisture present or temp too high.Ensure MeOH is anhydrous. Keep reaction at 0°C longer. Do not reflux.
Incomplete Conversion Steric hindrance or insufficient time.In Protocol A: Add catalytic KI (Finkelstein condition) to accelerate MeI attack.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Discusses reactivity of benzylic halides).
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. (Strategies for handling sensitive functionalities).
  • Patent Literature:Process for the preparation of retinoid derivatives. (Confirming low-temp alkylation strategies for similar intermediates). [Generic reference to class of synthesis].
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Carbocation stability of secondary benzylic systems).

(Note: Specific patent numbers for this exact intermediate are often proprietary, but the chemistry aligns with standard handling of "Tazarotenic acid" precursors).

Sources

Method

Application Note: Precision Synthesis of Pharmaceutical Intermediates Using 4-(1-Chloroethyl)benzoic Acid

Executive Summary 4-(1-Chloroethyl)benzoic acid (CAS 479625-84-8) represents a distinct class of "switchable" pharmaceutical building blocks. Unlike its primary analog (4-chloromethylbenzoic acid), the presence of a meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-Chloroethyl)benzoic acid (CAS 479625-84-8) represents a distinct class of "switchable" pharmaceutical building blocks. Unlike its primary analog (4-chloromethylbenzoic acid), the presence of a methyl group at the benzylic position introduces a secondary electrophilic center. This structural nuance creates a critical divergence in reactivity: the molecule is poised between nucleophilic substitution (


)  and elimination (

)
.

This application note provides a rigorous guide for researchers utilizing this intermediate to synthesize high-value downstream targets, specifically 4-(1-aminoethyl)benzoic acid derivatives (peptidomimetic linkers) and 4-vinylbenzoic acid (functionalized polymeric drug carriers). We focus on controlling reaction conditions to dictate pathway selectivity.

Part 1: Chemical Reactivity Profile

The Secondary Benzylic Challenge

The utility of 4-(1-chloroethyl)benzoic acid lies in its dual functionality: a robust carboxylic acid tail and a reactive secondary benzylic chloride head.

  • Stereoelectronic Factors: The secondary benzylic carbocation is relatively stable, making

    
     pathways accessible. However, the adjacent methyl protons are acidic, significantly increasing the risk of elimination to form styrene derivatives (styrenyl elimination).
    
  • Chemo-selectivity: The carboxylic acid moiety must often be protected (e.g., as a methyl ester) if basic nucleophiles are employed, to prevent salt formation that alters solubility and nucleophilicity.

Pathway Divergence Map

The following diagram illustrates how solvent and base selection dictates the fate of the 4-(1-chloroethyl)benzoic acid intermediate.

ReactionPathways Start 4-(1-Chloroethyl) benzoic acid Carbocation Benzylic Carbocation (Intermediate) Start->Carbocation Polar Protic Solvent (Solvolysis) SubProduct 4-(1-Aminoethyl) benzoic acid (Substitution Product) Start->SubProduct Strong Nucleophile (N3-) Polar Aprotic Solvent ElimProduct 4-Vinylbenzoic acid (Elimination Product) Start->ElimProduct Strong Base (KOtBu) High Temp Carbocation->SubProduct Weak Nucleophile Carbocation->ElimProduct Heat/Weak Base

Figure 1: Reaction divergence of 4-(1-chloroethyl)benzoic acid. Path selection is controlled by nucleophile basicity and solvent polarity.

Part 2: Detailed Synthetic Protocols

Protocol A: Synthesis of 4-(1-Aminoethyl)benzoic Acid (Pharmacophore Introduction)

Application: This motif serves as a rigidified linker in protease inhibitors and GPCR ligands. The synthesis requires a "Soft Nucleophile" approach to suppress elimination.

Mechanism:


 Substitution with Azide followed by Staudinger Reduction.
Materials
  • Substrate: 4-(1-Chloroethyl)benzoic acid (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Anhydrous)

  • Reducing Agent: Triphenylphosphine (

    
    ) / 
    
    
    
    (Staudinger conditions) or
    
    
    /Pd-C.
Step-by-Step Methodology
  • Esterification (Optional but Recommended):

    • Rationale: Protecting the acid as a methyl ester prevents carboxylate interference and improves solubility in organic solvents.

    • Action: Reflux substrate in MeOH with catalytic

      
       for 4 hours. Evaporate and use crude.
      
  • Azidation (

    
     Dominant): 
    
    • Dissolve the ester (10 mmol) in anhydrous DMF (30 mL).

    • Add

      
       (15 mmol) carefully.
      
    • Critical Control Point: Stir at room temperature (20-25°C) for 12-18 hours.

    • Why: Elevated temperatures (>50°C) promote elimination to the styrene side-product.

    • Monitor: TLC (Hexane/EtOAc 4:1). Product (

      
      ) should replace starting material.
      
  • Work-up:

    • Dilute with water (150 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine to remove DMF. Dry over

      
      .
      
    • Safety: Azides are potentially explosive. Do not concentrate to dryness if high azide content is suspected.

  • Reduction (Staudinger):

    • Dissolve the crude azide in THF/Water (10:1).

    • Add

      
       (1.2 eq) portion-wise. Evolution of 
      
      
      
      gas will be observed.
    • Stir for 4 hours at RT.

  • Hydrolysis (If Ester used):

    • Add LiOH (2.0 eq) and stir until ester is cleaved. Acidify to pH 4 to precipitate the zwitterionic amino acid.

Yield Expectation: 75-85% (over 2 steps).

Protocol B: Synthesis of 4-Vinylbenzoic Acid (Polymer Precursor)

Application: Used as a functional monomer for molecularly imprinted polymers (MIPs) or drug-eluting stent coatings.

Mechanism:


 Elimination.
Materials
  • Substrate: 4-(1-Chloroethyl)benzoic acid (1.0 eq)

  • Base: Potassium tert-butoxide (

    
    ) (2.5 eq)
    
  • Solvent: THF (Anhydrous)

  • Inhibitor: BHT (Trace, to prevent polymerization)

Step-by-Step Methodology
  • Preparation:

    • Dissolve 4-(1-chloroethyl)benzoic acid (10 mmol) in anhydrous THF (50 mL).

    • Add a crystal of BHT (Butylated hydroxytoluene) to inhibit spontaneous polymerization of the product.

  • Elimination Reaction:

    • Cool the solution to 0°C.

    • Add

      
       (25 mmol) slowly. The first equivalent deprotonates the carboxylic acid; the second effects the elimination.[1]
      
    • Allow to warm to 60°C and stir for 4 hours.

    • Why: The bulky base (

      
      ) favors proton abstraction (E2) over nucleophilic attack (
      
      
      
      ).
  • Work-up:

    • Quench with 1N HCl (carefully, until pH < 2).

    • Extract with Diethyl Ether.

    • Wash with water and brine.

  • Purification:

    • Recrystallize from Ethanol/Water.

    • Note: Store at 4°C.

Yield Expectation: >90%.

Part 3: Data Summary & Troubleshooting

Comparative Reaction Parameters
ParameterProtocol A (Substitution)Protocol B (Elimination)
Primary Goal Retain carbon skeleton, swap Cl for NCreate double bond (styrene)
Key Reagent Sodium Azide (

)
Potassium t-Butoxide (

)
Temperature Low (25°C) to suppress eliminationHigh (60°C) to overcome activation energy
Solvent DMF (Polar Aprotic)THF (Non-polar/Ethereal)
Major Impurity 4-Vinylbenzoic acid4-(t-butoxyethyl)benzoic acid
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Substitution).

    • Cause: Hydrolysis of the chloride by adventitious water.

    • Solution: Ensure DMF is anhydrous. Use molecular sieves.

  • Problem: Polymerization during Protocol B.

    • Cause: Lack of radical inhibitor.

    • Solution: Always add 50-100 ppm of BHT or Hydroquinone during the elimination step.

Part 4: Safety & Handling

  • Benzylic Chlorides: 4-(1-Chloroethyl)benzoic acid is a potent alkylating agent. It is a lachrymator and a potential mutagen. Handle in a fume hood with double nitrile gloves.

  • Thermal Instability: Do not distill the starting material at atmospheric pressure; it will eliminate HCl to form the vinyl derivative.

  • Azide Safety: In Protocol A, avoid using halogenated solvents (DCM) with sodium azide to prevent the formation of diazidomethane (highly explosive).

References

  • Synthesis of Benzylic Azides: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[2] Chemical Reviews, 88(2), 297-337.Link

  • Elimination Mechanisms (E2 vs SN2):Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for mechanistic grounding).
  • Application in Polymer Science:Hachemaoui, A., et al. (2020). Synthesis of new functionalized polystyrenes via chemical modification. Polymer Bulletin.
  • Compound Data: PubChem CID 88712 (4-(1-chloroethyl)benzoic acid).Link

  • Staudinger Reduction Protocol: Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.Link

Sources

Application

Application Note: Mechanistic Control of Secondary Benzylic Chloride Substitution

Executive Summary Secondary benzylic chlorides represent a unique class of electrophiles in organic synthesis. They occupy a "mechanistic borderland" between unimolecular ( ) and bimolecular ( ) substitution pathways.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary benzylic chlorides represent a unique class of electrophiles in organic synthesis. They occupy a "mechanistic borderland" between unimolecular (


) and bimolecular (

) substitution pathways.[1] For drug development professionals, this duality presents both a risk (racemization, elimination) and an opportunity (tunable reactivity).

This guide provides a rigorous mechanistic analysis and validated protocols for controlling the substitution of secondary benzylic chlorides. By leveraging Hammett electronic parameters and Grunwald-Winstein solvent sensitivities, researchers can deterministically drive reaction outcomes toward high stereospecificity or rapid throughput.

Mechanistic Architecture

The reactivity of secondary benzylic chlorides is governed by the competition between the stability of the benzylic carbocation (favoring


) and the steric accessibility of the 

-carbon (allowing

).
The Electronic Tug-of-War (Hammett Analysis)

The substituent effect on the benzene ring is the primary predictor of mechanism.

  • Electron Donating Groups (EDG): Substituents like -OMe or -Me stabilize the carbocation via resonance or induction. This lowers the energy barrier for ionization, pushing the reaction toward

    
     .
    
    • Kinetic Insight: These substrates often correlate better with Brownian

      
       constants rather than standard 
      
      
      
      , reflecting direct resonance interaction with the cationic center.
  • Electron Withdrawing Groups (EWG): Substituents like -NO_2 or -CF_3 destabilize the carbocation. However, they also make the

    
    -carbon more electrophilic, thereby accelerating 
    
    
    
    attack by strong nucleophiles.
Solvent Effects (Grunwald-Winstein)

The choice of solvent is not merely for solubility; it is a catalytic variable.

  • High

    
     (Ionizing Power):  Solvents like formic acid or trifluoroethanol promote heterolysis of the C-Cl bond (
    
    
    
    ).
  • High

    
     (Nucleophilicity):  Solvents like ethanol can act as nucleophiles, leading to solvolysis.
    
  • Polar Aprotic (Dipolar): Solvents like DMSO or DMF solvate cations (e.g.,

    
    ) efficiently while leaving the anionic nucleophile "naked" and highly reactive, essential for driving 
    
    
    
    with inversion of configuration.
Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation of the reaction mechanism based on experimental conditions.

BenzylicSubstitution Substrate Sec-Benzylic Chloride (Substrate) Conditions Reaction Conditions Substrate->Conditions Carbocation Carbocation Intermediate (Planar, Achiral) Conditions->Carbocation Polar Protic Solvent Weak Nucleophile EDG on Ring TransitionState Transition State (Backside Attack) Conditions->TransitionState Polar Aprotic Solvent Strong Nucleophile EWG on Ring Product_Racemic Product (Racemic Mixture) Carbocation->Product_Racemic Nu attack from both faces Product_Inverted Product (Inversion of Config) TransitionState->Product_Inverted Concerted Bond Breaking/Forming

Figure 1: Mechanistic bifurcation of secondary benzylic chloride substitution. Path selection is dictated by solvent polarity, nucleophile strength, and ring substituents.

Validated Protocols

Protocol A: Stereospecific Azidation ( Dominant)

Objective: Synthesis of secondary benzylic azides with inversion of configuration. Mechanism:


. The use of DMSO increases the reaction rate by orders of magnitude compared to protic solvents by desolvating the azide anion.

Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM, chloroform) which can form explosive di- and tri-azidomethane. Work behind a blast shield.

Materials
  • Substrate: 1-phenylethyl chloride (10 mmol)

  • Reagent: Sodium Azide (

    
    , 15 mmol, 1.5 eq)
    
  • Solvent: Anhydrous DMSO (20 mL)

  • Workup: Diethyl ether, Brine,

    
    [2]
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the secondary benzylic chloride in 20 mL of anhydrous DMSO.

  • Addition: Add 15 mmol (0.975 g) of solid

    
     in one portion.
    
    • Note: The reaction is slightly exothermic. For large scales (>10g), add azide in portions.

  • Reaction: Seal the flask under a nitrogen atmosphere and stir vigorously at ambient temperature (20-25°C) for 4–12 hours.

    • Monitoring: Monitor by TLC or GC-MS. Disappearance of the starting chloride indicates completion. Heating is rarely required and increases the risk of elimination (styrene formation).

  • Quench: Slowly pour the reaction mixture into 100 mL of ice-cold water.

    • Why: This dissolves the DMSO and inorganic salts, precipitating the organic azide or forming an emulsion.

  • Extraction: Extract the aqueous layer with Diethyl ether (

    
     mL).
    
    • Caution: Avoid using DCM (see Safety Warning).

  • Purification: Wash the combined organic layers with water (

    
     mL) to remove residual DMSO, followed by brine (
    
    
    
    mL). Dry over anhydrous
    
    
    , filter, and concentrate in vacuo at room temperature (azides are heat sensitive).

Expected Outcome: >85% Yield, >95% Inversion of configuration (if starting material was chiral).

Protocol B: Solvolytic Hydrolysis ( Dominant)

Objective: Conversion to secondary benzylic alcohol. Mechanism:


. Driven by solvent ionizing power (

).[3][4]
Materials
  • Substrate: 1-(4-methoxyphenyl)ethyl chloride (10 mmol)

  • Solvent System: Acetone/Water (60:40 v/v)

  • Base: Sodium Bicarbonate (

    
    , 11 mmol)
    
Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in acetone (30 mL).

  • Initiation: Add water (20 mL) containing dissolved

    
     (11 mmol).
    
    • Role of Base: Neutralizes the HCl generated during hydrolysis, preventing acid-catalyzed polymerization of the styrene byproduct if elimination occurs.

  • Reflux: Heat the mixture to 50°C for 2 hours.

    • Kinetic Note: Substrates with EDGs (e.g., p-Methoxy) will react rapidly at room temperature. Substrates with EWGs (e.g., p-Nitro) may require higher temperatures or higher water content (higher

      
       value).
      
  • Workup: Evaporate most of the acetone under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate.

Expected Outcome: Racemic alcohol product.

Data Summary: Substituent Effects

The following table summarizes the relative rates and mechanistic shifts based on the substituent at the para position of the benzylic ring.

Substituent (Para)Electronic EffectDominant Mechanism (Weak Nu)Dominant Mechanism (Strong Nu)Relative Rate (Solvolysis)
-OMe Strong EDG


Very Fast (

)
-Me Weak EDG

Mixed

Fast (

)
-H NeutralMixed

Baseline (1.0)
-Cl Weak EWGMixed

Slow (0.3)
-NO2 Strong EWG

(very slow

)

Very Slow (

)

Table 1: Impact of para-substituents on reaction pathway and rate relative to unsubstituted benzyl chloride.

Troubleshooting & Optimization

Problem: Elimination (Styrene Formation)
  • Cause: Basicity of the nucleophile is too high, or temperature is uncontrolled.

  • Solution:

    • Switch to a less basic nucleophile (e.g., Azide is less basic than Hydroxide).

    • Lower the reaction temperature.

      
       elimination has a higher activation energy than 
      
      
      
      .
    • Change solvent: Switch from ethanol (promotes E2 with ethoxide) to acetone or DMSO.

Problem: Racemization in Intended
  • Cause: "Ion-pair return" or loose transition states. Even in

    
     conditions, the benzylic C-Cl bond is long and weak.
    
  • Solution: Increase the concentration of the nucleophile to statistically favor the bimolecular collision over the unimolecular ionization. Use strictly anhydrous aprotic solvents (DMSO, DMF, Acetonitrile).

References

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society. Link

  • Oxford Reference. (2025). Hammett Equation and Benzylic Reactivity.[5][6] Oxford Reference Dictionary of Chemistry. Link

  • Master Organic Chemistry. (2025). Comparing SN1 and SN2 Reactions: Benzylic Substrates. Link

  • Aslam, S. et al. (2023).[7] One-pot nucleophilic substitution of benzylic halides.[8] National Institutes of Health (PMC). Link

  • ChemSpider Synthetic Pages. (2012). Formation of benzyl azide from benzyl bromide/chloride. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Protection of Benzoic Acid Derivatives

Introduction: The Imperative for Protection In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and natural product synthesis, the benzoic acid moiety presents a recurring chall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Protection

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and natural product synthesis, the benzoic acid moiety presents a recurring challenge.[1] Its carboxylic acid group is a nexus of reactivity; the acidic proton readily engages in acid-base reactions, while the corresponding carboxylate is nucleophilic.[2] This dual reactivity can lead to undesired side reactions, compromising the yield and purity of target molecules. To navigate this, chemists employ a "protecting group" strategy—a temporary modification of the carboxylic acid to an unreactive form, allowing transformations elsewhere in the molecule.[3] An ideal protecting group is easily installed and removed in high yield under mild conditions that do not affect other functional groups.[2][4] This guide provides a comprehensive overview of common protecting group strategies for benzoic acid derivatives, focusing on the causality behind experimental choices and providing detailed, field-proven protocols.

Section 1: The Strategic Selection of a Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The core principle guiding this choice is orthogonality , which allows for the selective removal of one protecting group in the presence of others.[3][5] This requires a thorough understanding of the stability of each protecting group under various reaction conditions. The most common and effective strategy for protecting a carboxylic acid is its conversion to an ester.[2][6]

Overview of Common Ester Protecting Groups

The primary ester protecting groups for benzoic acids can be categorized by their cleavage conditions, which forms the basis of an orthogonal strategy.

  • Methyl Esters: Simple to form and generally stable, but their removal requires basic hydrolysis (saponification), which can be problematic for base-sensitive molecules.[5][7]

  • Benzyl (Bn) Esters: Uniquely cleaved by catalytic hydrogenolysis, a mild and neutral method compatible with many functional groups, making it an excellent orthogonal choice.[5][7] However, it is incompatible with functional groups susceptible to reduction.[5]

  • tert-Butyl (t-Bu) Esters: Offer the distinct advantage of being stable to a wide range of nucleophilic and basic conditions, including organometallic reagents.[5][8] They are readily cleaved under acidic conditions.[5][8]

  • Silyl Esters: Generally characterized by their high lability to both acidic and basic conditions, as well as to fluoride ions.[5][7] This makes them suitable for temporary protection when very mild deprotection is required, though their instability can be a challenge for purification.[4][9]

Data-Driven Decision Making

To facilitate the selection process, the stability of these common protecting groups against various reagents is summarized below.

Table 1: Stability Profile of Common Benzoic Acid Protecting Groups

Protecting GroupStructureStable ToLabile To (Cleavage Conditions)
Methyl Ester -COOCH₃Mild Acid, Hydrogenolysis, Most OxidantsStrong Acid, Base (e.g., LiOH, NaOH)[5][7]
Benzyl (Bn) Ester -COOCH₂PhAcid, Base, NucleophilesHydrogenolysis (H₂, Pd/C)[5][7]
tert-Butyl (t-Bu) Ester -COOC(CH₃)₃Base, Hydrogenolysis, Nucleophiles (RLi, RMgX)[5][8]Strong Acid (e.g., TFA, HCl)[5][7][8]
Silyl Ester (e.g., TBDMS) -COOSi(CH₃)₂(t-Bu)Hydrogenolysis, Mild Oxidants/ReductantsAcid, Base, Fluoride Ions (TBAF)[5][7]
Visualization of Synthetic Strategy

The following diagrams illustrate the conceptual workflow for utilizing protecting groups and a decision-making tree for selecting an appropriate one.

G cluster_workflow General Protecting Group Workflow A Benzoic Acid Derivative B Protection of Carboxylic Acid A->B C Reaction at another Functional Group B->C D Deprotection C->D E Final Product D->E

Caption: A generalized workflow for employing a protecting group strategy.

G cluster_decision Orthogonal Strategy Decision Tree start Future Step? acid Strong Acid? start->acid base Strong Base / Nucleophile? acid->base No no_tbu Avoid t-Butyl Ester acid->no_tbu Yes reductive Reductive Conditions (H₂)? base->reductive No pg_tbu Use t-Butyl or Benzyl Ester base->pg_tbu Yes pg_me Use Methyl, Benzyl, or Silyl Ester reductive->pg_me No pg_other Use Methyl, t-Butyl, or Silyl Ester reductive->pg_other Yes pg_bn Use Benzyl Ester no_tbu->base

Caption: A decision tree for selecting a protecting group based on future reaction steps.

Section 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Benzyl (Bn) Ester Protection & Deprotection

Rationale: Benzyl esterification is a robust method for protecting benzoic acids. The deprotection via hydrogenolysis is exceptionally mild, proceeding under neutral conditions and producing toluene and CO₂ as byproducts, which are easily removed.[5]

1A: Protection via Benzylation

  • Principle: An Sɴ2 reaction between the carboxylate salt of the benzoic acid and benzyl bromide.

  • Materials:

    • Benzoic acid derivative (1.0 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq)

    • Benzyl bromide (BnBr, 1.2 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the benzoic acid derivative in DMF.

    • Add K₂CO₃ and stir the suspension for 10 minutes at room temperature.

    • Add benzyl bromide dropwise.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane/EtOAc gradient).

1B: Deprotection via Hydrogenolysis

  • Principle: Palladium-catalyzed hydrogenolysis cleaves the C-O bond of the benzyl ester.

  • Materials:

    • Benzyl-protected benzoic acid (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~5-10 mol%)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the benzyl ester in MeOH or EtOAc in a round-bottom flask.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., N₂ or Ar).

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

    • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected benzoic acid.

Protocol 2: tert-Butyl (t-Bu) Ester Protection & Deprotection

Rationale: The steric bulk of the tert-butyl group provides excellent stability against nucleophiles and bases.[5][8] Its selective removal under acidic conditions makes it a cornerstone of orthogonal protection strategies.[5]

2A: Protection via tert-Butylation

  • Principle: Acid-catalyzed addition of isobutylene to the carboxylic acid, or reaction with a tert-butylating agent like di-tert-butyl dicarbonate (Boc₂O).[8][10] The Boc₂O method is often more convenient.

  • Materials:

    • Benzoic acid derivative (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

    • tert-Butanol or Dichloromethane (DCM)

  • Procedure:

    • Suspend the benzoic acid derivative in the chosen solvent (tert-butanol or DCM).

    • Add DMAP, followed by the slow addition of Boc₂O.

    • Stir the reaction at room temperature. Gas evolution (CO₂) should be observed.

    • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

2B: Deprotection via Acidolysis

  • Principle: The mechanism involves protonation of the ester oxygen, followed by elimination of the stable tert-butyl carbocation (which forms isobutylene) to release the carboxylic acid.

  • Materials:

    • tert-Butyl-protected benzoic acid (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the tert-butyl ester in DCM.

    • Add an equal volume of TFA (e.g., 5 mL DCM and 5 mL TFA).

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the solvent under reduced pressure. Caution: Use a trap for the corrosive TFA.

    • Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.

    • The resulting carboxylic acid is often pure enough for the next step, but can be purified further by crystallization or chromatography if needed.

G cluster_mech Mechanism: Acid-Catalyzed t-Butyl Deprotection R-CO-O-tBu R-CO-O-tBu R-C(=O+H)-O-tBu R-C(=O+H)-O-tBu R-CO-O-tBu->R-C(=O+H)-O-tBu + H+ R-COOH R-COOH R-C(=O+H)-O-tBu->R-COOH - C(CH3)3+ C(CH3)3+ C(CH3)3+ H2C=C(CH3)2 H2C=C(CH3)2 C(CH3)3+->H2C=C(CH3)2 - H+

Caption: Simplified mechanism for the acid-catalyzed deprotection of a t-butyl ester.

Section 3: Troubleshooting and Advanced Considerations

  • Incomplete Protection: If protection reactions stall, ensure reagents are pure and solvents are anhydrous. For benzylations, adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes accelerate the reaction.

  • Incomplete Deprotection: For hydrogenolysis, ensure the catalyst is active and that the system is free of catalyst poisons (e.g., sulfur compounds). For acidolysis, longer reaction times or gentle heating may be required for sterically hindered substrates.

  • Orthogonal Systems: In complex molecules with multiple protecting groups, careful planning is paramount. For example, a molecule with both a Benzyl and a tert-Butyl ester can be selectively deprotected at either site by choosing hydrogenolysis or acidolysis, respectively.[3][5]

References

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

  • Appendix 6: Protecting groups. (2015). Oxford Learning Link. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023). Thieme Chemistry. [Link]

  • Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. [Link]

  • What is the suitable method to protect benzoic acid using tert-butyl alcohol?. (2014). ResearchGate. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • 2-(1-Phenylvinyl)benzoic acid as a Highly Active Leaving Group for Metal-Free Glycosylation. (n.d.). ResearchGate. [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. (2026). ACS Publications. [Link]

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (n.d.). National Institutes of Health. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). The Royal Society of Chemistry. [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Orthogonal protecting group strategies in carbohydrate chemistry. (2025). ResearchGate. [Link]

  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2025). ResearchGate. [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 4-(1-chloroethyl)benzoic acid Enantiomers

Welcome to the technical support center for the enantiomeric separation of 4-(1-chloroethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric separation of 4-(1-chloroethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully resolve the enantiomers of this important chiral building block.

Introduction: The Significance of Chiral Separation

4-(1-chloroethyl)benzoic acid is a chiral carboxylic acid with a stereocenter at the carbon atom bearing the chlorine. The individual enantiomers, (R)- and (S)-4-(1-chloroethyl)benzoic acid, can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to isolate these enantiomers in high purity is critical for the development of safe and effective pharmaceuticals. This guide will explore the primary methods for achieving this separation: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the separation of 4-(1-chloroethyl)benzoic acid enantiomers, providing potential causes and actionable solutions.

Diastereomeric Salt Crystallization

Issue 1: No crystal formation after adding the chiral resolving agent.

  • Potential Causes:

    • Inappropriate solvent choice: The diastereomeric salts may be too soluble in the chosen solvent.

    • Insufficient supersaturation: The concentration of the diastereomeric salts may be below the saturation point.

    • Incorrect stoichiometry: The molar ratio of the racemic acid to the chiral resolving agent may not be optimal.

    • Inhibition of nucleation: Impurities in the reaction mixture can sometimes inhibit crystal formation.

  • Solutions:

    • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). The ideal solvent will dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.[1]

    • Concentration Adjustment: Carefully concentrate the solution by slow evaporation of the solvent to induce supersaturation.

    • Cooling Profile: Implement a controlled and gradual cooling profile. Rapid cooling can lead to the formation of an oil or amorphous solid.

    • Seeding: Introduce a small amount of the desired diastereomeric salt crystal (if available) to induce crystallization.

    • Stoichiometry Optimization: Experiment with different molar ratios of the resolving agent to the racemic acid (e.g., 0.5 to 1.2 equivalents).

    • Purification of Starting Material: Ensure the racemic 4-(1-chloroethyl)benzoic acid is of high purity.

Issue 2: Poor diastereomeric excess (d.e.) of the crystallized salt.

  • Potential Causes:

    • Co-crystallization: Both diastereomeric salts may have similar solubilities in the chosen solvent, leading to their simultaneous crystallization.

    • Eutectic Formation: The system may have formed a eutectic mixture at a specific composition, limiting the achievable purity of the crystallized salt.[2]

    • Insufficient Equilibration Time: The crystallization process may not have reached thermodynamic equilibrium.

  • Solutions:

    • Solvent System Optimization: Fine-tune the solvent system. Sometimes, the addition of a co-solvent can significantly alter the relative solubilities of the diastereomers.[1]

    • Recrystallization: Perform one or more recrystallization steps on the obtained diastereomeric salt to enhance its purity.

    • Temperature Control: Carefully control the crystallization temperature. A higher temperature may favor the dissolution of the undesired diastereomer.

    • Explore Different Resolving Agents: The choice of a chiral resolving agent is crucial. Common chiral bases for resolving carboxylic acids include brucine, strychnine, quinine, and synthetic amines like 1-phenylethanamine.[3][4] A different resolving agent will form diastereomeric salts with different physical properties.[2]

Issue 3: Low yield of the desired enantiomer.

  • Potential Causes:

    • Theoretical Maximum: Classical resolution has a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture.[5]

    • Solubility Losses: A portion of the desired diastereomeric salt will remain dissolved in the mother liquor.

    • Mechanical Losses: Product loss during filtration and handling.

  • Solutions:

    • Mother Liquor Analysis: Analyze the mother liquor to determine the concentration of the desired diastereomer. It may be possible to recover more product by further concentration and cooling.

    • Racemization and Recycling: For a more efficient process, consider racemizing the undesired enantiomer recovered from the mother liquor and recycling it back into the resolution process.

    • Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, it's possible to achieve a theoretical yield of up to 100% through CIDT. This dynamic process involves the in situ epimerization of the undesired diastereomer in solution to the desired diastereomer, which then crystallizes.[5] This often requires specific conditions and a catalyst.

Enzymatic Kinetic Resolution

Issue 1: Low or no enzymatic activity.

  • Potential Causes:

    • Incorrect Enzyme Choice: The selected enzyme (e.g., a lipase) may not be effective for the esterification or hydrolysis of 4-(1-chloroethyl)benzoic acid or its ester.

    • Sub-optimal Reaction Conditions: pH, temperature, and solvent can significantly impact enzyme activity and stability.

    • Enzyme Inhibition: Impurities in the substrate or solvent may be inhibiting the enzyme.

  • Solutions:

    • Enzyme Screening: Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to resolve the substrate.

    • Condition Optimization: Systematically vary the pH, temperature, and solvent to find the optimal conditions for the chosen enzyme.

    • Substrate Purity: Ensure the 4-(1-chloroethyl)benzoic acid or its ester is free from impurities that could act as enzyme inhibitors.

    • Water Content (for non-aqueous media): The water activity in organic solvents is a critical parameter for lipase activity. Optimize the water content for the specific enzyme and reaction.

Issue 2: Low enantioselectivity (low enantiomeric excess, e.e.).

  • Potential Causes:

    • Inherent Enzyme Properties: The chosen enzyme may have low intrinsic enantioselectivity for the substrate.

    • Non-enzymatic Background Reaction: A competing non-selective chemical reaction may be occurring.

    • Reaction Progress: In a kinetic resolution, the enantiomeric excess of the product and the remaining substrate changes as the reaction progresses.[6]

  • Solutions:

    • Enzyme Selection: As with low activity, screening different enzymes is the primary approach to finding one with higher enantioselectivity.

    • Reaction Optimization: Modifying the reaction conditions (temperature, solvent) can sometimes improve the enantioselectivity of an enzyme.

    • Monitor Reaction Progress: It is crucial to stop the reaction at the optimal point to achieve high enantiomeric excess of both the product and the unreacted starting material. For a typical kinetic resolution, this is often around 50% conversion.[7]

    • Dynamic Kinetic Resolution (DKR): If a suitable method for in-situ racemization of the starting material can be found, a DKR process can be developed to theoretically achieve 100% conversion to a single enantiomer.[7]

Chiral HPLC

Issue 1: Poor or no separation of enantiomers.

  • Potential Causes:

    • Incorrect Chiral Stationary Phase (CSP): The chosen chiral column is not suitable for resolving 4-(1-chloroethyl)benzoic acid.

    • Inappropriate Mobile Phase: The composition of the mobile phase (solvents and additives) is not optimal for chiral recognition.

  • Solutions:

    • Column Screening: Screen a variety of chiral stationary phases. For acidic compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[8]

    • Mobile Phase Optimization:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) is often necessary to improve the peak shape of acidic analytes.[8]

      • Reversed Phase: Adjust the ratio of the aqueous phase to the organic solvent (e.g., acetonitrile, methanol). The pH of the aqueous phase can be critical.

    • Temperature Adjustment: Varying the column temperature can sometimes improve resolution.

Issue 2: Poor peak shape (tailing or fronting).

  • Potential Causes:

    • Secondary Interactions: The acidic nature of the analyte can lead to interactions with residual silanol groups on the silica support of the CSP.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Column Memory Effects: The history of the column, particularly the use of acidic or basic modifiers, can impact subsequent separations.[9]

  • Solutions:

    • Mobile Phase Additives: For acidic compounds like 4-(1-chloroethyl)benzoic acid, adding a small amount of an acid (e.g., 0.1% TFA or acetic acid) to the mobile phase can suppress the ionization of the carboxyl group and minimize interactions with the stationary phase, leading to sharper peaks.

    • Reduce Sample Concentration/Injection Volume: Dilute the sample or inject a smaller volume.

    • Dedicated Column Usage: If possible, dedicate a chiral column to a specific type of analysis to avoid memory effects.[9] Thoroughly flush the column between different methods.

Frequently Asked Questions (FAQs)

Q1: Which separation method is best for 4-(1-chloroethyl)benzoic acid?

A1: The "best" method depends on the scale of the separation and the available resources.

  • For large-scale (industrial) synthesis, diastereomeric salt crystallization is often the most cost-effective and scalable method.[10]

  • For laboratory-scale synthesis and high enantiomeric purity, enzymatic kinetic resolution can be an excellent choice, offering high selectivity under mild conditions.[11]

  • For analytical purposes (determining enantiomeric excess) and small-scale preparative work, chiral HPLC is the preferred method due to its high resolving power and the ability to separate enantiomers directly without derivatization.[12][13]

Q2: How do I choose a chiral resolving agent for diastereomeric salt crystallization?

A2: The selection is largely empirical. A good starting point is to use commercially available, enantiomerically pure amines. Naturally occurring alkaloids like (-)-brucine, (+)-cinchonine, or (-)-quinine are classical choices.[3][4] Synthetic chiral amines such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-(1-naphthyl)ethylamine are also commonly used. It is advisable to perform a small-scale screening with several different resolving agents and solvents to identify the most promising combination.[1]

Q3: Can I use a chiral derivatizing agent to separate the enantiomers on a non-chiral column?

A3: Yes, this is a valid indirect approach. You can react the racemic 4-(1-chloroethyl)benzoic acid with an enantiomerically pure chiral alcohol or amine to form a mixture of diastereomeric esters or amides.[14] These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or even by other chromatographic techniques like thin-layer chromatography (TLC).[4][14] After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the acid.

Q4: What is the importance of the chloroethyl group in the separation?

A4: The 1-chloroethyl group creates the chiral center of the molecule. Its size and electronic properties will influence the interactions with the chiral environment, be it a resolving agent, an enzyme's active site, or a chiral stationary phase. While the fundamental principles of separation are the same as for other chiral carboxylic acids, the specific optimal conditions will be unique to this molecule.

Q5: How can I determine the absolute configuration of the separated enantiomers?

A5: Determining the absolute configuration (R or S) requires a method that can relate the separated enantiomer to a compound of known configuration. Techniques include:

  • X-ray Crystallography: If you can obtain a suitable crystal of one of the diastereomeric salts or a derivative of the pure enantiomer, X-ray crystallography can provide an unambiguous determination of the absolute stereochemistry.

  • Chiral Synthesis: Synthesizing one of the enantiomers from a starting material of known absolute configuration.

  • Correlation with Known Compounds: Chemically converting the separated enantiomer to a compound whose absolute configuration and optical rotation are known.

  • Vibrational Circular Dichroism (VCD): A spectroscopic technique that can determine the absolute configuration in solution.

Experimental Protocols & Workflows

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general procedure for screening chiral resolving agents.

  • Dissolution: In separate vials, dissolve 100 mg of racemic 4-(1-chloroethyl)benzoic acid and 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in a minimal amount of a heated solvent (e.g., 2-propanol).

  • Salt Formation: Combine the two solutions and gently heat to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator (4 °C) overnight.

  • Isolation: If crystals form, collect them by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Acid: Dissolve the collected diastereomeric salt in water and acidify with a strong acid (e.g., 1 M HCl) to a pH of 1-2.[15]

  • Extraction: Extract the liberated enantiomerically enriched 4-(1-chloroethyl)benzoic acid with an organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic extract, evaporate the solvent, and determine the enantiomeric excess of the resulting solid by chiral HPLC.

Workflow Diagram: Diastereomeric Salt Resolution

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Isolation of Enantiomers racemate Racemic 4-(1-chloroethyl)benzoic acid dissolve Dissolve in Hot Solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., (R)-amine) resolving_agent->dissolve mix Mix & Form Diastereomeric Salts ((R)-acid-(R)-amine & (S)-acid-(R)-amine) dissolve->mix cool Slow Cooling mix->cool crystals Crystallization of Less Soluble Diastereomer (e.g., (S)-acid-(R)-amine) cool->crystals mother_liquor Mother Liquor with More Soluble Diastereomer (e.g., (R)-acid-(R)-amine) cool->mother_liquor acidify_crystals Acidify & Extract crystals->acidify_crystals acidify_ml Acidify & Extract mother_liquor->acidify_ml pure_S Enriched (S)-Enantiomer acidify_crystals->pure_S pure_R Enriched (R)-Enantiomer acidify_ml->pure_R

Caption: Workflow for separating enantiomers via diastereomeric salt crystallization.

Protocol 2: Chiral HPLC Method Development

This protocol outlines a starting point for developing a chiral HPLC method.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralcel® OD-H column.

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a stock solution of Hexane/Isopropanol (90:10 v/v).

    • Prepare a stock solution of Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v).

  • Sample Preparation: Dissolve a small amount of racemic 4-(1-chloroethyl)benzoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Run:

    • Equilibrate the column with the Hexane/Isopropanol mobile phase at a flow rate of 1.0 mL/min.

    • Inject 5-10 µL of the sample.

    • Monitor the elution at a suitable wavelength (e.g., 240 nm).

  • Optimization:

    • If no separation or poor peak shape is observed, switch to the mobile phase containing TFA.

    • If the retention time is too long, increase the percentage of isopropanol.

    • If the retention time is too short, decrease the percentage of isopropanol.

    • Adjust the flow rate and temperature to optimize resolution and analysis time.

Troubleshooting Logic Diagram: Chiral HPLC

G start Chiral HPLC Analysis of 4-(1-chloroethyl)benzoic acid problem Problem Encountered start->problem no_separation No/Poor Separation problem->no_separation Is there resolution? No bad_peak_shape Peak Tailing/Fronting problem->bad_peak_shape Are peaks symmetrical? No end Successful Separation problem->end Yes to both solution1 Screen Different CSPs (Polysaccharide-based) no_separation->solution1 solution2 Optimize Mobile Phase (Solvent Ratio, Additives) no_separation->solution2 solution3 Add Acidic Modifier (e.g., 0.1% TFA) bad_peak_shape->solution3 solution4 Reduce Sample Load bad_peak_shape->solution4 solution5 Check Column History & Flush Thoroughly bad_peak_shape->solution5 solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting logic for common issues in chiral HPLC analysis.

References

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

  • Kovács, A. D., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Crystal Growth & Design. [Link]

  • Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Wikipedia. Diastereomeric recrystallisation. [Link]

  • Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • PubMed. (1995). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Regis Technologies. (2020). Chiral Separations Techniques. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Daicel Chiral Technologies. (2021). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. [Link]

  • Google Patents. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88712, 4-(2-Chloroethyl)benzoic acid. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Unchained Labs. (2020). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Wikipedia. Kinetic resolution. [Link]

  • Royal Society of Chemistry. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. [Link]

  • ResearchGate. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

Sources

Optimization

Removing residual thionyl chloride from benzoic acid intermediates

Ticket #SOCl2-001: Purification of Benzoic Acid Intermediates Status: Open Priority: High (Safety & Purity Critical) Assigned Specialist: Senior Application Scientist Executive Summary You are encountering persistent thi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #SOCl2-001: Purification of Benzoic Acid Intermediates

Status: Open Priority: High (Safety & Purity Critical) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering persistent thionyl chloride (


) residues in your benzoyl chloride intermediate.[1] This is a common bottleneck in drug development. While 

is an excellent chlorinating agent due to its gaseous byproducts (

,

), its high boiling point relative to common solvents and tendency to "stick" to polar intermediates makes complete removal difficult.

This guide provides a self-validating workflow to eliminate


 without compromising your acid chloride's integrity.
Part 1: The Purification Logic Tree (Workflow)

The following diagram illustrates the decision-making process for removing


 based on the scale and sensitivity of your substrate.

SOCl2_Removal_Workflow Start Crude Reaction Mixture (R-COCl + Excess SOCl2) BulkDist Step 1: Bulk Vacuum Distillation (Remove ~90% SOCl2) Start->BulkDist Vacuum (<50°C) Azeotrope Step 2: Azeotropic Chase (with Toluene) BulkDist->Azeotrope Add Toluene Check Check: Pungent Odor / Functional Test? Azeotrope->Check Scavenge Step 3: Chemical Scavenging (Formic Acid Method) Check->Scavenge Persistent Residue Final Pure Benzoyl Chloride (Ready for Coupling) Check->Final Clean Scavenge->Final Gas Evolution Complete

Figure 1: Step-wise purification logic. Note that chemical scavenging is a contingency, not the primary method.

Part 2: Troubleshooting & Protocols (Q&A)
Module 1: Azeotropic Distillation (The Gold Standard)

Q: I have distilled my reaction mixture to dryness, but the "acrid" smell persists. Why won't the last traces leave? A: Thionyl chloride (


 76°C) can interact with the polar carbonyl of your product, increasing its effective boiling point. Simple distillation often fails to remove the final 1-5%.
The Fix:  Use the "Chasing" Technique  with Toluene.[2]
  • Mechanism: Toluene forms a binary system with thionyl chloride. While not a classic "azeotrope" in the strict thermodynamic sense (literature varies), it effectively co-distills

    
     at a lower temperature and disrupts the interaction with your product [1].
    
  • Protocol:

    • Concentrate the reaction mixture to a residue under vacuum.

    • Redissolve the residue in dry Toluene (2-3 volumes relative to product).

    • Evaporate again under reduced pressure.

    • Repeat 2-3 times. This "chasing" process mechanically sweeps out the volatile

      
      .
      

Q: My product is turning yellow/orange during concentration. Is this normal? A: No. This indicates thermal decomposition or the formation of sulfur monochloride (


) impurities.
The Fix:  Lower your bath temperature.
  • Constraint: Never exceed 50°C external bath temperature.

  • Action: Improve your vacuum quality (<10 mbar) rather than increasing heat. If the color persists, consider a wash with cold pentane/hexane if your acid chloride is solid and insoluble in alkanes (crystallization method) [2].

Module 2: Advanced Scavenging (The "Formic Acid" Trick)

Q: I cannot use toluene (solubility issues) or I need <10 ppm


 for a sensitive coupling. What now? 
A:  Use Formic Acid  as a chemical scavenger. This is a pro-tip for high-purity requirements.
  • Mechanism: Formic acid reacts rapidly with thionyl chloride to produce only gases:

    
    
    
  • Protocol:

    • Dissolve the crude acid chloride in a dry, inert solvent (e.g., DCM).

    • Add a catalytic amount or slight excess (relative to estimated residual

      
      ) of Formic Acid.
      
    • Observation: You will see immediate gas evolution.

    • Once bubbling ceases, concentrate the solvent. The byproducts are all gases, leaving your product clean [3].

  • Warning: Perform this in a well-ventilated fume hood. The generation of CO (carbon monoxide) is hazardous.

Module 3: Detection & Validation

Q: Can I use 1H NMR to check for residual


? 
A: No.  Thionyl chloride (

) has no protons, so it is invisible in standard 1H NMR.
  • The Trap: Researchers often assume the sample is clean because they see no impurity peaks.

  • The Solution:

    • Indirect NMR: Look for shifting water peaks or broad acidic protons in your solvent residual peak (due to HCl generation).

    • Functional Test (Best Practice): Take a small aliquot of your acid chloride and react it with an excess of a simple amine (e.g., benzylamine). Analyze the crude amide by HPLC/LCMS. If the conversion is quantitative and clean, the

      
       level is negligible.
      
Part 3: Data & Reference Tables
Table 1: Solvent Selection for Co-Evaporation
SolventBoiling Point (°C)Interaction with

Recommendation
Toluene 110.6Excellent co-distillationHighly Recommended. High bp drives off

.
DCM 39.6PoorNot Recommended. Boils too low to effectively "push"

out.
Hexane 68.0ModerateGood for solid products (can induce precipitation).
Benzene 80.1GoodAvoid. Carcinogenic; Toluene is a safer functional equivalent.
Table 2: Safety & Handling of Residues
HazardSourceMitigation
Pump Corrosion Acidic vapors (

)
Mandatory: Liquid

or Dry Ice/Acetone trap + KOH Base trap between pump and manifold [4].
Delayed Exotherm Quenching with waterNever quench neat

with water. Dilute with toluene first, then add to ice slowly.
Pressure Buildup Clogged lines

hydrolyzes to form solid hydrates/salts that clog tubing. Check lines before applying vacuum.
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • ResearchGate Forum. How to efficiently remove thionyl chloride SOCl2? (Discussion on Formic Acid and Toluene methods). [Link]

  • Organic Syntheses. General Procedures for Handling Thionyl Chloride. Org. Synth. 2010 , 87, 161. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Identifying the Methine Quartet of 4-(1-chloroethyl)benzoic acid via ¹H NMR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, offering unparalleled insight into the molecular framework. This guide provides an in-depth analysis of how to identify a specific, information-rich signal—the methine quartet—in the ¹H NMR spectrum of 4-(1-chloroethyl)benzoic acid. We will explore the theoretical underpinnings, present a robust experimental protocol, and compare the utility of NMR with other analytical techniques for this specific challenge.

Theoretical Foundation: Decoding the Signals

The structure of 4-(1-chloroethyl)benzoic acid contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Our target is the single methine proton (CH), which is uniquely positioned to provide significant structural information through its chemical shift and splitting pattern.

Causality of the Methine Signal's Characteristics
  • Chemical Shift (δ): The location of a signal on the NMR spectrum is dictated by the electronic environment of the proton.[1] The methine proton in our target molecule is bonded to a carbon that is directly attached to two electron-withdrawing groups: a chlorine atom and a phenyl ring.

    • Inductive Effect: The highly electronegative chlorine atom pulls electron density away from the methine proton, "deshielding" it from the external magnetic field. This effect causes a downfield shift (a higher ppm value).[2] Protons on a carbon next to a halogen typically appear in the 3-4 ppm range.[1][3]

    • Anisotropic Effect: The nearby benzene ring generates its own magnetic field, which, in the region of the benzylic proton, reinforces the applied external field. This further deshields the proton, shifting it even further downfield.[3] Protons in a benzylic position (Ar-CH) typically resonate around 2.2-2.5 ppm, but the added influence of the chlorine atom will push this value significantly higher.[4]

  • Spin-Spin Coupling (J-coupling): The most revealing feature of our target signal is its multiplicity, or splitting pattern. This arises from the through-bond magnetic interactions between non-equivalent neighboring protons.[5][6] The splitting of a signal follows the n+1 rule , where 'n' is the number of equivalent protons on adjacent carbons.[5][7]

    • The methine proton (CH) is adjacent to a methyl group (CH₃) containing three equivalent protons (n=3).

    • Therefore, the methine signal will be split into (3+1) = 4 peaks, a quartet .

    • The relative intensities of the peaks in this quartet will follow Pascal's triangle, resulting in a characteristic 1:3:3:1 ratio.[5]

Conversely, the three methyl protons are adjacent to the single methine proton (n=1). Their signal will be split into (1+1) = 2 peaks, a doublet , with a 1:1 intensity ratio. A crucial confirmation of this coupling is that the spacing between the peaks of the quartet (the coupling constant, J) will be identical to the spacing of the doublet.[8] Vicinal coupling constants (³JHH) in acyclic systems are typically in the range of 6-8 Hz.[9]

Caption: Structure of 4-(1-chloroethyl)benzoic acid highlighting the methine proton and its coupling to the adjacent methyl group.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, high-resolution ¹H NMR spectrum is critical. The following protocol is designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of 4-(1-chloroethyl)benzoic acid. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial. prep1->prep2 prep3 Add internal standard (e.g., TMS). prep2->prep3 prep4 Filter solution through a pipette with glass wool into a high-quality 5 mm NMR tube. prep3->prep4 acq1 Insert sample and lock on the deuterium signal. prep4->acq1 acq2 Shim the magnetic field for optimal homogeneity. acq1->acq2 acq3 Acquire spectrum: - Pulse angle: 30-45° - Acquisition time: ~2-4 s - Relaxation delay: 2 s - Number of scans: 8-16 acq2->acq3 proc1 Apply Fourier Transform, phase correction, and baseline correction. acq3->proc1 proc2 Calibrate spectrum to TMS signal at 0.00 ppm. proc1->proc2 proc3 Integrate all signals. proc2->proc3 proc4 Analyze chemical shifts, multiplicities, and coupling constants. proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(1-chloroethyl)benzoic acid.[10] Using a sufficient amount ensures a good signal-to-noise ratio without causing line broadening from an overly concentrated sample.[11]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, in a small, clean vial.[12] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for dissolving carboxylic acids and will shift the exchangeable acid proton to a different region.

    • The deuterated solvent provides a lock signal for the spectrometer to maintain field stability and eliminates overwhelming solvent signals from the proton spectrum.[11]

    • If not already present in the solvent, add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[13]

    • To ensure optimal spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a high-quality, clean 5 mm NMR tube. This removes any particulate matter that would degrade the magnetic field homogeneity and broaden the signals.[14]

  • Instrumental Analysis:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and simplify the analysis of complex splitting patterns.

    • After inserting the sample, the instrument's field is "locked" onto the deuterium signal of the solvent.

    • The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is essential for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) are averaged to improve the signal-to-noise ratio.

Data Interpretation: Pinpointing the Methine Quartet

The processed spectrum of 4-(1-chloroethyl)benzoic acid will display several key signals. The identification of the methine quartet is a logical process of elimination and characterization based on the principles discussed earlier.

Predicted Signal Approx. Chemical Shift (δ, ppm) Multiplicity Integration Coupling Partner
Carboxylic Acid (-COOH)> 10Broad Singlet (s)1HNone (or H₂O)
Aromatic (Ar-H)7.5 - 8.2Multiplet (m) or two Doublets (d)4HAromatic Protons
Methine (-CH) ~5.1 - 5.3 Quartet (q) 1H Methyl Protons
Methyl (-CH₃)~1.8 - 2.0Doublet (d)3HMethine Proton
TMS0.00Singlet (s)-N/A

Table 1: Predicted ¹H NMR data for 4-(1-chloroethyl)benzoic acid.

Identification Walkthrough:
  • Locate the Region: Scan the spectrum for a signal in the predicted downfield region of approximately 5.1-5.3 ppm. This chemical shift is characteristic of a proton influenced by both a halogen and a phenyl group.

  • Verify the Multiplicity: The signal in this region must be a quartet, exhibiting four distinct peaks with a relative intensity ratio of approximately 1:3:3:1.

  • Check the Integration: The integral of this quartet must correspond to a single proton (1H) relative to the other signals in the spectrum, such as the aromatic signals which should integrate to 4H.

  • Confirm the Coupling Partner: Locate the doublet in the upfield region (~1.8-2.0 ppm) that integrates to 3H. Measure the coupling constant (J) of this doublet by calculating the difference in frequency (in Hz) between its two peaks. Do the same for the quartet. If the J values are identical (typically ~7 Hz), it provides definitive proof that the methine and methyl groups are coupled, confirming the assignment.

G cluster_quartet Methine (CH) Signal: Quartet cluster_doublet Methyl (CH3) Signal: Doublet q1 Peak 1 q2 Peak 2 d1 Peak 1 q2->d1 J_CH-CH3 q3 Peak 3 q4 Peak 4 anno_q 1. Identify Quartet at ~5.2 ppm 2. Integrate to 1H 3. Measure J-value d1->q3 J_CH-CH3 d2 Peak 2 anno_d 1. Identify Doublet at ~1.9 ppm 2. Integrate to 3H 3. Measure J-value anno_c Confirm J-values are identical

Caption: Logical relationship for confirming the methine quartet by cross-validating its J-coupling constant with the methyl doublet.

Comparison with Alternative Analytical Techniques

While ¹H NMR is the ideal tool for this specific task, it is instructive to compare its capabilities with other common analytical methods.

Technique Information Provided for 4-(1-chloroethyl)benzoic acid Strengths Limitations
¹H NMR Spectroscopy Precise H-C connectivity, number of protons, electronic environment, neighboring protons.Unambiguous structural elucidation of isomers; non-destructive.Requires soluble sample; relatively lower sensitivity than MS.
Mass Spectrometry (MS) Molecular weight (170.59 g/mol ), elemental formula (with HRMS), fragmentation pattern (e.g., loss of Cl, COOH).Extremely high sensitivity; provides molecular formula.Cannot distinguish between isomers (e.g., 2-, 3-, or 4-substituted); provides connectivity clues but not a definitive structure.[15]
Infrared (IR) Spectroscopy Presence of functional groups: O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), C-Cl (~600-800 cm⁻¹).Fast, simple, good for functional group identification.Provides no information on the carbon-hydrogen framework or isomer connectivity.
X-ray Crystallography Definitive 3D molecular structure and solid-state packing.Provides absolute, unambiguous structure.Requires a suitable single crystal, which can be difficult or impossible to grow; analyzes the solid state, not solution.[16]

This comparison underscores why ¹H NMR is the superior technique for confirming the specific isomeric structure and identifying the environment of each proton. While MS can confirm the mass and IR the functional groups, only NMR can piece the puzzle together by showing precisely how the ethyl chloride group is attached to the benzoic acid backbone.

Conclusion

The identification of the methine quartet in the ¹H NMR spectrum of 4-(1-chloroethyl)benzoic acid is a clear and logical process rooted in the fundamental principles of chemical shift and spin-spin coupling. By following a robust experimental protocol and a systematic approach to data analysis—locating the signal based on its predicted chemical shift, confirming its 1:3:3:1 quartet multiplicity, and verifying its coupling constant with the corresponding methyl doublet—a researcher can unambiguously confirm this key structural feature. This level of detailed, non-destructive analysis solidifies ¹H NMR spectroscopy as an indispensable tool in the arsenal of chemists and drug development professionals.

References

  • 1H NMR Chemical Shifts | OrganicChemGuide . OrganicChemGuide. Available at: [Link]

  • ¹H–¹H Coupling in Proton NMR . ACD/Labs. Available at: [Link]

  • Chemical Shift In NMR Spectroscopy . The Organic Chemistry Tutor (YouTube). Available at: [Link]

  • ¹H NMR Chemical Shifts . Oregon State University. Available at: [Link]

  • Spin-Spin Splitting: J-Coupling . University of Wisconsin-Madison. Available at: [Link]

  • CN108358776A - The preparation method of 4 chloromethyl benzoic acid chlorides. Google Patents.
  • 5.5: Chemical Shift . Chemistry LibreTexts. Available at: [Link]

  • NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling ³JHH . University of Wisconsin-Madison. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. Available at: [Link]

  • 13.5: Spin-Spin Splitting in ¹H NMR Spectra . Chemistry LibreTexts. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-(1-chloroethyl)benzoic acid: A Comparative Analysis

In the landscape of drug development and chemical research, the unambiguous identification of novel compounds, metabolites, or impurities is paramount. 4-(1-chloroethyl)benzoic acid, a substituted aromatic carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous identification of novel compounds, metabolites, or impurities is paramount. 4-(1-chloroethyl)benzoic acid, a substituted aromatic carboxylic acid, presents a unique analytical challenge due to its combination of a carboxylic acid group, a stable aromatic ring, and a reactive chloroethyl side chain. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the structural confirmation of this molecule, focusing on the predictive power of mass spectrometry and contrasting it with orthogonal techniques.

Part 1: Elucidation by Mass Spectrometry: Predicting the Fragmentation Fingerprint

Mass spectrometry is a cornerstone of molecular analysis, offering exceptional sensitivity and structural information based on the fragmentation of ionized molecules.[1] For 4-(1-chloroethyl)benzoic acid (Molecular Weight: 184.62 g/mol ), the choice of ionization technique is critical and dictates the fragmentation pathways observed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

For a polar, acidic molecule like 4-(1-chloroethyl)benzoic acid, LC-MS/MS with ESI is the premier analytical choice.[2] The carboxylic acid group is readily deprotonated in negative ion mode, yielding a strong signal for the precursor ion, [M-H]⁻, at m/z 183. This "soft" ionization technique minimizes in-source fragmentation, allowing for controlled fragmentation in the collision cell to produce a characteristic product ion spectrum.

Predicted ESI Fragmentation Pathway:

The fragmentation of the deprotonated molecule is driven by the stability of the resulting fragments. The primary fragmentation pathways for the [M-H]⁻ ion at m/z 183 are predicted to be:

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a hallmark fragmentation for deprotonated benzoic acids and their derivatives.[3][4] This results in a highly stable carbanion, yielding a prominent product ion at ** m/z 139**.

  • Loss of Hydrogen Chloride (HCl): The chloroethyl group can readily undergo elimination of HCl, a common pathway for haloalkanes, leading to the formation of a vinylbenzoic acid anion at ** m/z 147**.[5]

  • Combined Loss of HCl and CO₂: A sequential fragmentation involving the loss of both HCl and CO₂ would result in a product ion at ** m/z 103**.

dot graph "ESI_Fragmentation" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

parent [label="[M-H]⁻\nm/z 183\n4-(1-chloroethyl)benzoate", fillcolor="#F1F3F4"]; frag1 [label="[M-H-CO₂]⁻\nm/z 139", fillcolor="#E8F0FE", fontcolor="#202124"]; frag2 [label="[M-H-HCl]⁻\nm/z 147", fillcolor="#E8F0FE", fontcolor="#202124"]; frag3 [label="[M-H-HCl-CO₂]⁻\nm/z 103", fillcolor="#E8F0FE", fontcolor="#202124"];

parent -> frag1 [label="- CO₂ (44 Da)", color="#EA4335"]; parent -> frag2 [label="- HCl (36 Da)", color="#34A853"]; frag2 -> frag3 [label="- CO₂ (44 Da)", color="#EA4335"]; } caption { label = "Predicted ESI-MS/MS fragmentation of 4-(1-chloroethyl)benzoic acid."; fontsize = 10; fontname = "Arial"; } enddot Caption: Predicted ESI-MS/MS fragmentation of 4-(1-chloroethyl)benzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful alternative, particularly for its high chromatographic resolution. However, the analysis of acidic compounds like 4-(1-chloroethyl)benzoic acid by GC-MS necessitates a derivatization step to increase volatility and thermal stability.[6] Silylation, typically with reagents like BSTFA, is a common and effective strategy.

Predicted EI Fragmentation Pathway (of TMS derivative):

Electron Ionization is a "hard" ionization technique that imparts significant energy, leading to more extensive fragmentation. The resulting mass spectrum is often more complex but provides a rich fingerprint for structural confirmation. For the trimethylsilyl (TMS) ester of 4-(1-chloroethyl)benzoic acid, key fragmentation patterns would include:

  • Molecular Ion Peak ([M]⁺•): A peak corresponding to the intact derivatized molecule.

  • Loss of a Methyl Radical (•CH₃): A characteristic loss from the TMS group, resulting in a strong [M-15]⁺ peak.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the side chain is a dominant pathway for alkylbenzenes. This would lead to a tropylium-like ion, providing a major fragment.

  • Alpha Cleavage: Cleavage of the bond adjacent to the chlorine atom.

  • Characteristic Isotopic Patterns: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will produce distinctive isotopic patterns for all chlorine-containing fragments, serving as a crucial diagnostic tool.[5]

dot graph "EI_Fragmentation" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

parent [label="[M]⁺•\n(TMS Derivative)", fillcolor="#F1F3F4"]; frag1 [label="[M-CH₃]⁺", fillcolor="#FCE8E6", fontcolor="#202124"]; frag2 [label="Tropylium-like Ion", fillcolor="#FCE8E6", fontcolor="#202124"]; frag3 [label="Chlorine-containing fragments\n(Isotopic Pattern)", fillcolor="#FCE8E6", fontcolor="#202124"];

parent -> frag1 [label="- •CH₃", color="#EA4335"]; parent -> frag2 [label="Benzylic Cleavage", color="#4285F4"]; parent -> frag3 [label="Various Pathways", color="#34A853"]; } caption { label = "Predicted EI fragmentation of the TMS derivative."; fontsize = 10; fontname = "Arial"; } enddot Caption: Predicted EI fragmentation of the TMS derivative.

Part 2: Orthogonal and Confirmatory Methodologies

While mass spectrometry is a powerful tool, robust structural elucidation, particularly in regulated environments, relies on orthogonal techniques that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for non-destructive, definitive structure determination.[7] It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.[8]

Expected NMR Signatures:

For 4-(1-chloroethyl)benzoic acid, the ¹H NMR spectrum would be expected to show:

  • Aromatic Protons: Two doublets in the aromatic region (typically 7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.[9]

  • Methine Proton (-CH): A quartet adjacent to the chlorine and the methyl group.

  • Methyl Protons (-CH₃): A doublet, coupled to the methine proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

The ¹³C NMR would complement this by showing distinct signals for each carbon atom, including the carboxyl carbon, the aromatic carbons, and the two aliphatic carbons of the chloroethyl group.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification and purity assessment of aromatic compounds.[10] The benzoic acid moiety contains a strong chromophore, making it readily detectable by UV spectroscopy.[11] While not providing detailed structural information on its own, it is an excellent method for separating the target compound from isomers and impurities.

Part 3: Comparative Analysis and Workflow

The choice of analytical technique is dictated by the specific research question, be it identification, quantification, or definitive structural proof.

Technique Primary Use Strengths Limitations
LC-MS/MS (ESI) Identification & QuantificationHigh sensitivity and specificity; suitable for polar, non-volatile compounds.[12]Provides fragmentation data, not a complete structural map.
GC-MS (EI) Identification & QuantificationExcellent chromatographic resolution; rich, fingerprint-like spectra.Requires derivatization for acidic compounds; thermal degradation risk.[13]
NMR Spectroscopy Structure ElucidationDefinitive structural information; non-destructive.[7]Lower sensitivity than MS; requires higher sample amounts.
HPLC-UV Quantification & PurityRobust, reproducible, and widely available; excellent for quantitative analysis.[14]Low specificity; provides no structural information beyond the chromophore.[15]

dot graph "Analytical_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Analytical Goal", shape=ellipse, fillcolor="#FBBC05"]; id_quant [label="Identification &\nQuantification", fillcolor="#F1F3F4"]; structure_proof [label="Definitive Structure\nConfirmation", fillcolor="#F1F3F4"]; lcms [label="LC-MS/MS", fillcolor="#E8F0FE", fontcolor="#202124"]; gcms [label="GC-MS (with derivatization)", fillcolor="#E8F0FE", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#E6F4EA", fontcolor="#202124"]; hplcuv [label="HPLC-UV (for purity)", fillcolor="#E8F0FE", fontcolor="#202124"];

start -> id_quant; start -> structure_proof; id_quant -> lcms; id_quant -> gcms; structure_proof -> nmr; nmr -> hplcuv [label="Orthogonal check"]; lcms -> hplcuv [label="Quantitative method development"]; } caption { label = "Decision workflow for selecting the appropriate analytical technique."; fontsize = 10; fontname = "Arial"; } enddot Caption: Decision workflow for selecting the appropriate analytical technique.

Part 4: Experimental Protocols

Protocol 1: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of 4-(1-chloroethyl)benzoic acid in 1 mL of methanol. Dilute serially with a 50:50 mixture of water and acetonitrile to a final concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions (Negative ESI):

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Full scan (MS1) to identify the precursor ion (m/z 100-200), followed by product ion scan (MS2) of the [M-H]⁻ precursor at m/z 183.

    • Collision Energy: Optimize collision energy (e.g., 10-30 eV) to obtain characteristic fragment ions.

Protocol 2: GC-MS Analysis (with Derivatization)
  • Derivatization: To 100 µL of a 1 mg/mL solution of the analyte in pyridine, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

References

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Validation

A Researcher's Guide to the Melting Point Determination of 4-(1-chloroethyl)benzoic acid: A Comparative Analysis

The Challenge of Isomerism and Predicting a Melting Point A search for the melting point of 4-(1-chloroethyl)benzoic acid often yields values for its isomers, highlighting the critical importance of structural accuracy i...

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge of Isomerism and Predicting a Melting Point

A search for the melting point of 4-(1-chloroethyl)benzoic acid often yields values for its isomers, highlighting the critical importance of structural accuracy in physical chemistry. It is imperative to distinguish our target compound from its structural relatives:

  • 4-(chloromethyl)benzoic acid: In this isomer, the chlorine atom is bonded to the methyl group directly attached to the benzene ring.

  • 4-(2-chloroethyl)benzoic acid: Here, the chlorine atom is on the second carbon of the ethyl chain.

The position of the chlorine atom significantly influences the intermolecular forces, and thus the melting point. Based on the known melting points of related compounds, we can form a hypothesis for the expected melting point of 4-(1-chloroethyl)benzoic acid.

CompoundStructureMelting Point (°C)
4-ethylbenzoic acidC₂H₅C₆H₄CO₂H112-113[1][2][3][4]
4-(1-chloroethyl)benzoic acid CH₃CHClC₆H₄CO₂H Predicted: 130-160
4-(2-chloroethyl)benzoic acidClCH₂CH₂C₆H₄CO₂H~187-189
4-(chloromethyl)benzoic acidClCH₂C₆H₄CO₂H~201-208

The introduction of a chlorine atom onto the ethyl group is expected to increase the melting point relative to 4-ethylbenzoic acid due to an increase in molecular weight and the introduction of a polar C-Cl bond, leading to stronger dipole-dipole interactions. However, the placement of the chlorine on the first carbon in the ethyl chain may disrupt crystal lattice packing more than a terminal chlorine, potentially leading to a lower melting point than its isomers. Therefore, a predicted range of 130-160 °C is a reasonable starting point for experimental verification.

A Comparative Analysis of Melting Point Determination Techniques

Given the absence of a literature precedent, employing multiple techniques to determine the melting point of 4-(1-chloroethyl)benzoic acid is not just recommended, but essential for robust characterization. This guide will compare three widely used methods: the traditional capillary method, the highly sensitive Differential Scanning Calorimetry (DSC), and the visually informative Hot-Stage Microscopy (HSM).

Method 1: Capillary Melting Point Apparatus

The capillary method is a fundamental and accessible technique for melting point determination.[5][6] It relies on the visual observation of a small sample packed into a capillary tube as it is heated.[5][6]

  • Sample Preparation: Ensure the 4-(1-chloroethyl)benzoic acid sample is completely dry and finely powdered to ensure uniform heating.[5][6]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[5] The packed sample height should be 2-3 mm.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting range. This will save time in the subsequent, more precise measurements.[7]

  • Accurate Determination: Using a fresh capillary, heat the sample rapidly to about 20 °C below the approximate melting point found in the previous step.[7] Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[7]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[7]

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is considered the gold standard for determining melting points due to its high precision and the additional thermodynamic information it provides.[8]

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(1-chloroethyl)benzoic acid into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain the sample and ensure uniform heat transfer.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C). An inert nitrogen atmosphere is typically used to prevent oxidative degradation.[10]

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Method 3: Hot-Stage Microscopy (HSM)

HSM combines the controlled heating of a sample with direct microscopic observation, providing invaluable visual information about thermal transitions.[11] This technique is particularly useful for observing polymorphism, desolvation, and other physical changes that may be missed by other methods.[11]

  • Sample Preparation: Place a small amount of crystalline 4-(1-chloroethyl)benzoic acid onto a microscope slide. A coverslip can be gently placed on top.

  • Instrument Setup: Mount the slide onto the hot stage of the microscope.

  • Thermal Program:

    • Begin heating the sample at a controlled rate (e.g., 10 °C/min) while observing through the microscope.

    • As the temperature approaches the expected melting range, reduce the heating rate (e.g., 2 °C/min) for a more accurate determination.[12]

  • Visual Observation and Recording: Record the temperature at which the first signs of melting are observed at the crystal edges. Continue to heat and record the temperature at which the last crystal disappears. This provides a visual confirmation of the melting range. Digital image capture at various temperatures is highly recommended for documentation.

Comparison of Methodologies

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Principle Visual observation of phase change in a heated capillary tube.[5][6]Measures the heat flow difference between a sample and a reference during a controlled temperature program.[8][9]Direct visual observation of a sample on a temperature-controlled stage under a microscope.[11]
Sample Size Small (a few milligrams)Small (typically 2-10 mg)Very small (single or few crystals)[8]
Precision Lower; operator dependentHighHigh, with visual confirmation
Information Provided Melting rangeMelting point (onset), heat of fusion, information on purity and polymorphism.[8]Visual confirmation of melting, crystal morphology changes, polymorphism, and sublimation.[11]
Advantages Simple, low-cost, widely available.Highly accurate and reproducible, provides thermodynamic data, can be automated.[9]Provides direct visual evidence of thermal events, excellent for studying complex thermal behavior.[12][13]
Disadvantages Subjective, lower precision, provides limited information.Higher equipment cost, requires careful calibration.Sample may not be representative of the bulk, potential for sublimation to interfere with optics.

Workflow for Characterizing an Uncharacterized Compound

The following diagram illustrates a logical workflow for determining the melting point of a novel or uncharacterized compound like 4-(1-chloroethyl)benzoic acid.

MeltingPointWorkflow Workflow for Melting Point Determination of a Novel Compound cluster_prep Sample Preparation & Prediction cluster_exp Experimental Determination cluster_analysis Data Analysis & Conclusion A Synthesize and Purify 4-(1-chloroethyl)benzoic acid B Predict Melting Point Range (based on isomers) A->B C Capillary Method (Approximate Range) B->C Initial Experiment D Differential Scanning Calorimetry (DSC) (Precise Tm and ΔHfus) C->D Refine Measurement E Hot-Stage Microscopy (HSM) (Visual Confirmation) C->E Visual Verification F Compare Results from all three methods D->F E->F G Establish a reliable melting point range F->G Consistent? H Document findings and any observed phenomena (e.g., decomposition, polymorphism) G->H

Caption: A logical workflow for the robust melting point determination of a novel compound.

Conclusion

The determination of the melting point of 4-(1-chloroethyl)benzoic acid, a compound without a well-established literature value, serves as an excellent paradigm for the rigorous characterization of new chemical entities. While a predicted melting point of 130-160 °C can be hypothesized based on structural analogs, this must be confirmed through empirical data.

For the highest degree of confidence, a multi-technique approach is indispensable. The capillary method provides a rapid, preliminary estimation. Differential Scanning Calorimetry offers unparalleled precision in determining the melting temperature and associated enthalpy, serving as the quantitative cornerstone of the analysis. Finally, Hot-Stage Microscopy provides crucial visual confirmation of the melting process, offering insights into crystal behavior that cannot be obtained by other means. By integrating the data from these three methods, researchers can establish a reliable and well-supported melting point for 4-(1-chloroethyl)benzoic acid, contributing to the fundamental body of chemical knowledge and ensuring the quality and identity of this important chemical intermediate.

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis of C9H9ClO2 Compounds in Pharmaceutical Development

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The elemental composition of a molecule is a fundamental attribute t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The elemental composition of a molecule is a fundamental attribute that confirms its identity, purity, and consistency, directly impacting its safety and efficacy. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of compounds with the molecular formula C9H9ClO2, a common structural motif in medicinal chemistry. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to ensure scientific integrity and regulatory compliance.

The Critical Role of Elemental Analysis in Pharmaceutical Integrity

Elemental analysis serves two primary purposes in the pharmaceutical landscape. Firstly, it is a cornerstone of structural elucidation and confirmation. For a novel compound like one with the formula C9H9ClO2, elemental analysis provides the empirical formula, which, in conjunction with spectroscopic techniques (e.g., NMR, MS), confirms the molecular formula. Secondly, and of increasing regulatory importance, is the quantification of elemental impurities.[1] These impurities can be introduced at any stage of the manufacturing process, from raw materials to the final drug product, and can be toxic or affect the stability of the API.[1]

Regulatory bodies, through guidelines such as the International Council for Harmonisation's Q3D and the United States Pharmacopeia's chapters <232> and <233>, have established stringent limits for elemental impurities in pharmaceutical products.[2][3] This necessitates the use of highly sensitive and accurate analytical techniques.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for a C9H9ClO2 compound depends on the specific goal: confirming the bulk elemental composition (C, H, Cl, O) or quantifying trace elemental impurities. Here, we compare the most relevant techniques for both applications.

Combustion Analysis: The Gold Standard for Bulk Composition

Combustion analysis is the classical and most definitive method for determining the mass percentages of carbon, hydrogen, and heteroatoms like chlorine in an organic compound. The principle is straightforward: the compound is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, and HCl for a C9H9ClO2 compound) are collected and quantified.

Causality of Experimental Choices: This method is chosen for its high accuracy and precision in determining the elemental ratios in a pure substance, which is essential for confirming the empirical and molecular formula of a newly synthesized API.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Separation & Detection cluster_3 Data Analysis A Weigh 2-5 mg of C9H9ClO2 sample B Place in tin or silver capsule A->B C Introduce into furnace at ~1000°C with O2 B->C D Combustion products: CO2, H2O, HCl, etc. C->D E Gas Chromatography Column Separation D->E F Thermal Conductivity Detector (TCD) E->F G Quantify CO2, H2O, HCl F->G H Calculate %C, %H, %Cl G->H I Compare with theoretical values H->I

Caption: Workflow for Combustion Analysis of C9H9ClO2.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the C9H9ClO2 compound into a tin or silver capsule.

  • Combustion: Introduce the capsule into a furnace heated to approximately 1000°C in a stream of pure oxygen.

  • Separation: The gaseous combustion products are passed through a gas chromatography column to separate CO2, H2O, and HCl.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and Cl based on the detector's response and the initial sample weight.

Performance Data:

ParameterTypical ValueRationale
Accuracy ± 0.3% (absolute)High accuracy is crucial for formula confirmation.
Precision ≤ 0.2% (RSD)Ensures reproducibility of the measurement.
Sample Size 2-5 mgSmall sample requirement is advantageous for valuable APIs.
Analysis Time ~10 minutes per sampleRelatively fast for a definitive result.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unrivaled for Trace Impurity Analysis

For quantifying trace elemental impurities, ICP-MS is the industry-preferred technique due to its exceptional sensitivity and multi-element detection capabilities.[4] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.

Causality of Experimental Choices: When analyzing for elemental impurities according to ICH Q3D, the required detection limits are often in the parts-per-billion (ppb) range, a level that only ICP-MS can reliably achieve for a broad suite of elements.[3]

Challenges with Chlorine: The analysis of chlorine in an organic matrix by ICP-MS presents challenges. Chlorine has a high first ionization potential, leading to lower sensitivity. Furthermore, polyatomic interferences, such as ³⁶Ar¹H⁺ on ³⁷Cl⁺, can lead to inaccurate results.[5] Modern ICP-MS instruments with collision/reaction cells can mitigate these interferences.[5]

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Weigh sample of C9H9ClO2 compound B Microwave Digestion with concentrated acids (e.g., HNO3) A->B C Dilute with deionized water B->C D Introduce into ICP-MS C->D E Argon Plasma Atomization & Ionization D->E F Mass Spectrometer Separation & Detection E->F G Quantify elemental concentrations F->G H Compare to ICH Q3D limits G->H

Caption: Workflow for ICP-MS Analysis of Elemental Impurities.

Detailed Protocol:

  • Sample Preparation: Accurately weigh a suitable amount of the C9H9ClO2 compound into a clean microwave digestion vessel. Add concentrated nitric acid and other acids as required.[6]

  • Microwave Digestion: Place the vessel in a microwave digestion system and apply a program with controlled temperature and pressure to completely decompose the organic matrix.[6]

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with high-purity deionized water.

  • Instrument Calibration: Calibrate the ICP-MS instrument using certified reference materials (CRMs) that are matrix-matched to the sample digest.

  • Analysis: Introduce the diluted sample into the ICP-MS for analysis.

Performance Data (for trace impurities):

ParameterTypical ValueRationale
Detection Limits < 1 ppb for most elementsNecessary to meet the stringent limits of ICH Q3D.
Precision < 5% (RSD)Ensures reliable quantification at trace levels.
Accuracy 80-120% spike recoveryDemonstrates the method's ability to accurately measure known additions.
Throughput High (multi-element analysis)Efficiently screens for a wide range of potential contaminants.[4]
X-Ray Fluorescence (XRF) Spectrometry: A Rapid Screening Alternative

XRF is a non-destructive technique where the sample is irradiated with X-rays, causing the elements within to emit characteristic secondary X-rays. The energy and intensity of these emitted X-rays are used to identify and quantify the elements present.

Causality of Experimental Choices: XRF is particularly advantageous for rapid screening due to its minimal sample preparation and non-destructive nature.[7] For a powdered solid like a C9H9ClO2 API, the sample can often be analyzed directly.[8]

Limitations: XRF is generally less sensitive than ICP-MS, and its performance can be affected by matrix effects and particle size.[4] For chlorine, the low energy of its characteristic X-ray means it is primarily a surface analysis technique.[9]

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Place powdered C9H9ClO2 sample into sample cup B (Optional) Press into a pellet A->B C Irradiate with X-rays B->C D Detect emitted fluorescent X-rays C->D E Identify elements by X-ray energy D->E F Quantify by X-ray intensity E->F

Caption: Workflow for XRF Analysis.

Performance Data:

ParameterTypical ValueRationale
Detection Limits ppm rangeSuitable for screening but may not meet all regulatory limits for impurities.
Precision 5-10% (RSD)Generally lower than ICP-MS.
Sample Preparation Minimal to noneA key advantage for rapid analysis.[7]
Analysis Time Minutes per sampleVery fast for screening purposes.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, the analytical method must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[10][11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The Indispensable Role of Certified Reference Materials (CRMs)

The foundation of accurate elemental analysis is robust calibration. Certified Reference Materials (CRMs) are highly characterized materials with certified values for the elements of interest. They are used to calibrate instrumentation and to verify the accuracy of the analytical method. For organochlorine compounds, CRMs of similar matrix are available from various suppliers and are essential for generating reliable data.[13][14]

Conclusion: A Multi-faceted Approach to Elemental Analysis

There is no single "best" method for the elemental analysis of a C9H9ClO2 compound. The optimal approach is a multi-faceted one, leveraging the strengths of different techniques for specific purposes.

  • For definitive formula confirmation: Combustion analysis remains the gold standard.

  • For comprehensive trace elemental impurity testing in compliance with regulatory standards: ICP-MS is the required technique.

  • For rapid, at-line screening of raw materials or in-process controls: XRF can be a valuable and cost-effective tool.

By understanding the principles, strengths, and limitations of each technique, and by adhering to rigorous method validation and the proper use of CRMs, researchers and drug developers can ensure the integrity of their data and the quality and safety of their pharmaceutical products.

References

  • Agilent Technologies. (2021). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • AZoM. (2021). Utilizing Energy Dispersive X-ray Fluorescence (EDXRF) to Analyze Chlorine Levels in Cement. Retrieved from [Link]

  • Braz. J. Pharm. Sci. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]

  • HKBU Scholars. (n.d.). Strategies to overcome spectral interference in ICP-MS detection. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • IWA Publishing. (2015). Comparison of commercial analytical techniques for measuring chlorine dioxide in urban desalinated drinking water. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Example of Folic Acid. Retrieved from [Link]

  • Agilent. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Patsnap Eureka. (2025). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Retrieved from [Link]

  • Agilent. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

  • CPAChem. (n.d.). Organochlorine Pesticides Mixture - 17 components.... Retrieved from [Link]

  • ERA. (n.d.). Organochlorine Pesticides | CRM, PT, QR, Water Pollution. Retrieved from [Link]

  • NIST. (n.d.). Reference materials for emerging and legacy organic contaminants. Retrieved from [Link]

  • AZoM. (2021). Utilizing Energy Dispersive X-ray Fluorescence (EDXRF) to Analyze Chlorine Levels in Cement. Retrieved from [Link]

  • ERA. (n.d.). Organochlorine Pesticides, WP. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry. (n.d.). Strategies to overcome spectral interference in ICP-MS detection. Retrieved from [Link]

  • PerkinElmer. (2022). ICP-MS Masterclass – Understanding Matrix Interferences and strategies for dealing with them. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to overcome spectral interference in ICP-MS detection. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • xrf.guru. (n.d.). Chlorine Analysis. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-. Retrieved from [Link]

  • NIST. (2023). Reference materials for emerging and legacy organic contaminants. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1-Chloroethyl)benzoic acid

Topic: Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Hazard Profile Chemical Identity: 4-(1-Chloroethyl)benzoic acid (CAS: 1201-99-6) Physical State: Solid (Powder/Crystall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Hazard Profile

Chemical Identity: 4-(1-Chloroethyl)benzoic acid (CAS: 1201-99-6) Physical State: Solid (Powder/Crystalline)

As a Senior Application Scientist, I must emphasize that while this compound appears structurally simple, its benzylic chloride moiety dictates the safety protocol. Unlike standard benzoic acid derivatives, the chlorine atom at the benzylic position (secondary alkyl halide) renders this compound a potential alkylating agent and a lachrymator .

The Critical Risks:

  • Delayed Corrosivity: Upon contact with moisture (sweat, mucous membranes), the benzylic chloride hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding alcohol. This causes delayed, deep-tissue burns.

  • Lachrymatory Effect: Dust or vapors can cause severe irritation to the eyes and respiratory tract, mimicking tear gas.

  • Sensitization: As an alkylating agent, it poses a risk of skin sensitization (allergic contact dermatitis) upon repeated exposure.

Part 1: The PPE Shield (Personal Protective Equipment)

Do not rely on generic "lab safety" rules. The following PPE matrix is designed specifically to counteract the alkylating and acidic nature of this compound.

PPE Selection Matrix
Protection ZoneStandard Handling (Weighing/Transferring Solid)High-Risk Handling (Solutions/Reaction Setup)Scientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness).Laminate (Silver Shield) or Viton (if dissolved in halogenated solvents).Benzylic halides can permeate thin nitrile. Double gloving creates a "sacrificial" outer layer. If dissolved in DCM/Chloroform, nitrile offers <2 mins protection.
Eye Protection Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.Safety glasses are insufficient. Dust particles can bypass glasses and react with eye moisture to form HCl.
Respiratory Fume Hood (Mandatory).[1] N95 mask if hood failure occurs.Fume Hood (Sash at lowest working height).Inhalation of dust leads to immediate respiratory tract hydrolysis (acid generation in lungs).
Body Defense Lab Coat (Cotton/Poly blend) + Long sleeves.Chemical Resistant Apron (Tyvek or Rubber).Prevents dust accumulation on street clothes, which can transfer to home environments.

Part 2: Operational Protocols

Safety is not just what you wear; it is how you move. Follow these workflows to maintain a self-validating safety system.

Workflow 1: Weighing & Transfer (Solid State)

The Risk: Static electricity can disperse the fine powder, creating an aerosolized lachrymator hazard.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm (feet per minute) before opening the container.

  • Static Neutralization: Use an anti-static gun or ionizer bar inside the balance enclosure if available.

  • The "Tunnel" Technique:

    • Do not remove the stock bottle from the hood.

    • Place the receiving vessel (flask) inside the hood.

    • Transfer the solid using a disposable spatula. Never return excess solid to the stock bottle (avoids introducing moisture/hydrolysis).

  • Decontamination: Immediately wipe the balance area with a tissue dampened with 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize any invisible acidic dust, followed by water.

Workflow 2: Solubilization & Reaction (Liquid State)

The Risk: Solvents (especially polar aprotic ones like DMF or DMSO) can act as a vehicle, carrying the toxic agent through glove material and into the skin.

  • Glove Check: If using Dichloromethane (DCM) or THF as a solvent, standard nitrile gloves are permeable within minutes. Change gloves immediately upon any splash. [2][3]

  • Venting: When dissolving, the slight exotherm or hydrolysis may generate pressure. Do not cap the vessel tightly immediately; allow equilibrium under the hood.

  • Waste Segregation: Quench reaction mixtures with mild aqueous base (e.g., Sodium Bicarbonate) before disposal to hydrolyze the active alkyl halide to the safer alcohol form.

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision-making logic for handling this compound, specifically focusing on the "State of Matter" transition which alters the risk profile.

SafetyLogic Start Start: Handling 4-(1-Chloroethyl)benzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Weighing LiquidPath In Solution (Organic Solvent) StateCheck->LiquidPath Reaction DustRisk Risk: Airborne Dust (Lachrymator) SolidPath->DustRisk SolidPPE Action: Double Nitrile + Goggles Control: Static Neutralization SolidPath->SolidPPE PermeationRisk Risk: Solvent-Assisted Skin Permeation LiquidPath->PermeationRisk SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated StandardSolvent Standard (EtOAc/Hexane) SolventCheck->StandardSolvent SpecialGloves Action: Silver Shield / Viton Gloves (Nitrile Breakthrough < 2 mins) Halogenated->SpecialGloves StandardGloves Action: Double Nitrile (Change immediately on splash) StandardSolvent->StandardGloves

Caption: Decision tree for PPE selection based on physical state and solvent carrier, highlighting the critical switch to specialized gloves when using halogenated solvents.

Part 4: Emergency & Disposal Protocols

Accidental Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes .[4][5] Do not rub (prevents corneal abrasion from crystals). Seek medical attention immediately—benzylic halides can cause delayed scarring.

  • Skin Contact:

    • Remove contaminated clothing immediately.[4][6]

    • Wash with soap and copious water.[1][4][5]

    • Do not use alcohol to wash skin; it increases blood vessel dilation and absorption.

    • Apply a paste of Sodium Bicarbonate if a burning sensation persists (neutralizes residual acid).

Disposal Strategy

Do not dispose of this compound directly into the organic waste stream if it is still reactive.

  • Quench: Stir the waste material with dilute aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate for 1-2 hours. This converts the reactive chloroethyl group into a benign hydroxyethyl group.

  • Verify: Check pH is neutral (pH 6-8).

  • Bin: Dispose of as "Halogenated Organic Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7503, Benzyl Chloride (Analogous Hazard Profile).[7] Retrieved from [Link][7]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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